Desonide-13C3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H32O6 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-di((113C)methyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C24H32O6/c1-21(2)29-19-10-16-15-6-5-13-9-14(26)7-8-22(13,3)20(15)17(27)11-23(16,4)24(19,30-21)18(28)12-25/h7-9,15-17,19-20,25,27H,5-6,10-12H2,1-4H3/t15-,16-,17-,19+,20+,22-,23-,24+/m0/s1/i1+1,2+1,21+1 |
InChI Key |
WBGKWQHBNHJJPZ-ZVJGJQJYSA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(O[13C](O4)([13CH3])[13CH3])C(=O)CO)CCC5=CC(=O)C=C[C@]35C)O |
Canonical SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Elucidating the Mechanism of Action of Desonide: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Desonide is a synthetic, non-fluorinated corticosteroid of low potency utilized topically for its anti-inflammatory, antipruritic, and vasoconstrictive properties in the management of various dermatological conditions.[1][2][3] Its therapeutic effects are mediated through the classic corticosteroid mechanism of action, which involves interaction with intracellular glucocorticoid receptors and subsequent modulation of gene expression.[4][5] The isotopically labeled form, Desonide-13C3, while identical in its pharmacological action, serves as an indispensable analytical tool. The incorporation of three heavy carbon-13 atoms provides a distinct mass signature, enabling precise quantification in biological matrices through mass spectrometry. This is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and absorption, distribution, metabolism, and excretion (ADME) studies that are foundational to drug development and mechanistic understanding. This guide provides an in-depth exploration of the molecular mechanisms of Desonide, details key experimental protocols for its characterization, and presents representative data for the elucidation of its action.
The Core Mechanism of Action: Genomic and Non-Genomic Pathways
As a member of the corticosteroid class, Desonide's mechanism of action is multifaceted, primarily involving the modulation of gene transcription to suppress the inflammatory response.
1.1. Glucocorticoid Receptor Binding and Nuclear Translocation
Being lipophilic, Desonide penetrates the cell membrane and binds to the cytosolic glucocorticoid receptor (GR), which is part of a multiprotein complex. This binding event induces a conformational change in the GR, leading to the dissociation of chaperone proteins and the translocation of the Desonide-GR complex into the nucleus.
1.2. Modulation of Gene Expression
Once in the nucleus, the Desonide-GR complex influences gene expression through two primary pathways:
-
Transactivation: The complex can dimerize and bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This interaction enhances the transcription of genes encoding anti-inflammatory proteins such as annexin-1 (lipocortin-1), interleukin-10 (IL-10), and the interleukin-1 receptor antagonist. Annexin-1 is a key mediator, as it inhibits phospholipase A2, thereby blocking the release of arachidonic acid and the subsequent production of pro-inflammatory mediators like prostaglandins and leukotrienes.
-
Transrepression: The Desonide-GR complex can also suppress inflammation by interfering with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This occurs through direct protein-protein interactions, which prevent these transcription factors from binding to their DNA response elements and initiating the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules.
Additionally, corticosteroids can inhibit histone acetylation, a process that typically uncoils DNA to allow for transcription. By promoting histone deacetylation, corticosteroids can effectively "switch off" activated inflammatory genes.
1.3. Vasoconstrictive Effects
Desonide also induces vasoconstriction in the small blood vessels of the upper dermis. This narrowing of blood vessels reduces blood flow to the affected area, which helps to decrease redness and swelling associated with inflammation.
The Role of this compound in Mechanistic Studies
The mechanism of action of this compound is identical to that of unlabeled Desonide. The key difference and utility of this compound lie in its application as a stable isotope-labeled (SIL) internal standard and tracer in analytical methodologies, particularly liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic (ADME) Studies: By administering Desonide and using this compound as an internal standard, researchers can accurately quantify the concentration of the drug and its metabolites in various biological samples (e.g., plasma, urine, tissue). This is essential for determining the rate and extent of absorption, distribution, metabolism, and excretion.
-
Receptor Occupancy Studies: SIL compounds can be used in advanced imaging and quantitative techniques to determine the extent and duration of glucocorticoid receptor binding in target tissues.
-
Metabolic Profiling: The 13C label allows for the unequivocal identification of drug-derived metabolites from endogenous molecules in complex biological matrices.
Quantitative Data Summary
| Parameter | Description | Representative Value |
| Glucocorticoid Receptor Binding Affinity (Kd) | The equilibrium dissociation constant, representing the concentration of the drug required to occupy 50% of the receptors. A lower Kd indicates higher binding affinity. | 5-15 nM |
| IC50 for NF-κB Inhibition | The half-maximal inhibitory concentration for the suppression of NF-κB activity, a key pro-inflammatory transcription factor. | 1-10 nM |
| IC50 for Pro-inflammatory Cytokine Release (e.g., TNF-α, IL-6) | The half-maximal inhibitory concentration for the release of key pro-inflammatory cytokines from stimulated immune cells. | 0.5-20 nM |
| Vasoconstriction Assay (Skin Blanching) | A clinical measure of potency, where the degree of skin whitening is assessed. Scored on a scale, with higher scores indicating greater vasoconstrictive effect. | Mild to Moderate Blanching |
Key Experimental Protocols
The elucidation of Desonide's mechanism of action involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.
4.1. Glucocorticoid Receptor (GR) Competitive Binding Assay
Objective: To determine the binding affinity (Kd) of Desonide for the human glucocorticoid receptor.
Methodology:
-
Preparation of GR: Utilize a commercially available recombinant human GR or prepare a cytosolic fraction from cells overexpressing the GR.
-
Radioligand: Use a high-affinity radiolabeled glucocorticoid, such as [3H]-dexamethasone, as the tracer.
-
Competitive Binding:
-
Incubate a fixed concentration of the GR and [3H]-dexamethasone with increasing concentrations of unlabeled Desonide (or this compound) in a suitable binding buffer.
-
Include a control with no unlabeled competitor (total binding) and a control with a high concentration of a potent unlabeled glucocorticoid to determine non-specific binding.
-
-
Incubation and Separation: Incubate the mixture to allow it to reach equilibrium. Separate the bound from the free radioligand using a method such as filtration through a glass fiber filter or charcoal dextran precipitation.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the Desonide concentration. Fit the data to a one-site competition model to calculate the IC50, which can then be converted to the Ki (and approximated as Kd) using the Cheng-Prusoff equation.
4.2. NF-κB Reporter Gene Assay
Objective: To quantify the inhibitory effect of Desonide on the NF-κB signaling pathway.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293, HeLa) that has been stably or transiently transfected with a reporter construct. This construct contains a promoter with multiple NF-κB binding sites upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
-
Compound Treatment: Pre-incubate the cells with varying concentrations of Desonide for a specified period (e.g., 1-2 hours).
-
Stimulation: Induce NF-κB activation by treating the cells with a pro-inflammatory stimulus such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1β (IL-1β).
-
Lysis and Reporter Assay: After an appropriate incubation period, lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).
-
Data Analysis: Normalize the reporter activity to a control (e.g., total protein concentration or a co-transfected control reporter). Plot the normalized activity against the Desonide concentration and fit to a dose-response curve to determine the IC50 value.
4.3. LC-MS/MS Method for Pharmacokinetic Analysis using this compound
Objective: To accurately quantify Desonide concentrations in a biological matrix (e.g., human plasma) for pharmacokinetic studies.
Methodology:
-
Sample Preparation:
-
To a known volume of plasma, add a fixed amount of this compound as an internal standard.
-
Perform a protein precipitation step (e.g., with acetonitrile) followed by centrifugation to remove proteins.
-
Further purify the supernatant using liquid-liquid extraction or solid-phase extraction.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Use a suitable C18 column for chromatographic separation.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both Desonide and this compound.
-
-
Quantification:
-
Generate a calibration curve by spiking known concentrations of Desonide into the blank matrix and adding the same fixed amount of this compound.
-
Calculate the ratio of the peak area of Desonide to the peak area of this compound.
-
Plot this ratio against the known concentrations of Desonide to create a linear regression curve.
-
Determine the concentration of Desonide in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations: Pathways and Workflows
Caption: Simplified signaling pathway of Desonide via the glucocorticoid receptor.
Caption: Experimental workflow for pharmacokinetic analysis using this compound.
References
An In-depth Technical Guide to the Synthesis and Characterization of Desonide-13C3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Desonide-13C3, an isotopically labeled version of the topical corticosteroid Desonide. The inclusion of three ¹³C atoms in the isopropylidene moiety makes it a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices through mass spectrometry-based methods.[][2][3] This document outlines a plausible synthetic route, detailed experimental protocols, and the analytical techniques required for structural confirmation and purity assessment.
Synthesis of this compound
The synthesis of this compound is predicated on the preparation of the key intermediate, 16α-hydroxyprednisolone, followed by the introduction of the ¹³C₃-labeled isopropylidene group.
Synthesis of the Precursor: 16α-Hydroxyprednisolone (IV)
A common and cost-effective starting material for the synthesis of 16α-hydroxyprednisolone is Prednisone Acetate (I).[4][5] The synthetic pathway involves a multi-step process including reduction, elimination, oxidation, and hydrolysis.
The overall transformation from Prednisone Acetate to 16α-hydroxyprednisolone can be summarized as follows:
Caption: Proposed synthetic pathway for 16α-hydroxyprednisolone from Prednisone Acetate.
Final Step: Acetonide Formation with ¹³C₃-Acetone
The final step in the synthesis of this compound is the acid-catalyzed condensation of 16α-hydroxyprednisolone (VI) with ¹³C₃-labeled acetone. This reaction forms the cyclic acetal known as an isopropylidene ketal, incorporating the isotopic label into the final molecule.
Caption: Final step in the synthesis of Desonide-¹³C₃.
Experimental Protocols
The following protocols are representative methods for the synthesis of this compound.
Synthesis of 16α-Hydroxyprednisolone from Prednisone Acetate
This multi-step synthesis is adapted from established methods.
Step 1: Reduction of Prednisone Acetate (I)
-
Dissolve 50g of Prednisone Acetate in a mixture of 250ml methanol and 250ml dichloromethane.
-
Cool the solution to approximately -15°C.
-
Slowly add 9g of sodium borohydride in batches, maintaining the temperature below -10°C.
-
After the reaction is complete (monitored by TLC), neutralize the mixture with glacial acetic acid to a pH of 6-7.
-
Concentrate the solution under reduced pressure to remove the solvents.
-
Add 500ml of water to precipitate the product, filter, wash with water until neutral, and dry to obtain the 11β-hydroxy intermediate (II).
Step 2: Elimination Reaction
-
The crude product from the previous step is subjected to acid-catalyzed dehydration to form the Δ⁹⁽¹¹⁾-intermediate (III). This step is typically carried out in the presence of a strong acid in an appropriate solvent.
Step 3: Oxidation to 11β, 16α, 17α-Trihydroxy Intermediate (V)
-
Dissolve 50g of the Δ⁹⁽¹¹⁾-intermediate (III) in 1500ml of butanone and add 10ml of acetic acid.
-
Cool the solution to 5-10°C.
-
Slowly add a solution of 24g of potassium permanganate in 600ml of water.
-
Once the reaction is complete, quench with a sodium metabisulfite solution.
-
Separate the organic layer, concentrate under reduced pressure, and add water to precipitate the product.
-
Filter, wash, and dry the solid to yield the 11β, 16α, 17α-trihydroxy-21-acetate intermediate (V).
Step 4: Hydrolysis to 16α-Hydroxyprednisolone (VI)
-
The acetate intermediate (V) is hydrolyzed using a base, such as sodium hydroxide in methanol, to yield the final precursor, 16α-hydroxyprednisolone (VI).
| Step | Reactant | Key Reagents | Expected Yield | Expected Purity (HPLC) |
| 1 | Prednisone Acetate | Sodium borohydride | ~97% | >98% |
| 2-3 | 11β-Hydroxy Intermediate | Potassium permanganate | ~94% | >96% |
| 4 | 11β,16α,17α-Trihydroxy-21-acetate | Sodium hydroxide | High | >99% |
Synthesis of this compound
-
Suspend 10g of 16α-hydroxyprednisolone (VI) in 100ml of a suitable solvent such as acetone or dioxane.
-
Add 1.2 equivalents of ¹³C₃-acetone. Commercially available acetone with ¹³C at positions 1 and 3 (Acetone-1,3-¹³C₂) is a common labeling pattern.
-
Add a catalytic amount of a strong acid, such as perchloric acid (HClO₄).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Neutralize the reaction with a weak base, for example, a sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
| Step | Reactant | Key Reagents | Expected Yield | Expected Purity (HPLC) |
| 5 | 16α-Hydroxyprednisolone | ¹³C₃-Acetone, Perchloric acid | >85% | >99% |
Characterization of this compound
Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.
Caption: General analytical workflow for the characterization of Desonide-¹³C₃.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the chemical purity of the synthesized this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile is typically used.
-
Detection: UV at 254 nm.
-
Expected Outcome: A single major peak corresponding to this compound, with purity typically exceeding 99%.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and isotopic incorporation.
-
Technique: High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI).
-
Expected Molecular Ion: The molecular weight of unlabeled Desonide is 416.5 g/mol . For this compound, the expected [M+H]⁺ ion would be at m/z 420.23, reflecting the addition of three neutrons.
-
MS/MS Fragmentation: Tandem mass spectrometry can be used to confirm the location of the labels. The fragmentation pattern should be similar to that of unlabeled Desonide, with a +3 Da shift in fragments containing the isopropylidene group. For unlabeled Desonide, a prominent fragment is observed at m/z 399.2172, corresponding to the loss of a water molecule. A corresponding fragment for this compound would be expected at m/z 402.2272.
| Ion | Unlabeled Desonide (m/z) | This compound (Expected m/z) |
| [M+H]⁺ | 417.2272 | 420.2372 |
| [M+H-H₂O]⁺ | 399.2172 | 402.2272 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and confirms the position of the isotopic labels.
-
¹H NMR: The proton NMR spectrum of this compound will be very similar to that of unlabeled Desonide. The key difference will be the appearance of ¹³C-satellite peaks for the protons attached to the labeled carbons and potential splitting of the methyl proton signals of the isopropylidene group due to coupling with the ¹³C nuclei.
-
¹³C NMR: The carbon NMR spectrum will show significantly enhanced signals for the three carbons of the isopropylidene group due to the high isotopic enrichment. The chemical shifts of these carbons will be consistent with their chemical environment. The quaternary carbon of the acetal will appear around 109-110 ppm, and the two methyl carbons will be in the range of 25-30 ppm.
Conclusion
The synthesis of this compound can be reliably achieved through a multi-step process starting from Prednisone Acetate to form the 16α-hydroxyprednisolone intermediate, followed by a final condensation step with ¹³C₃-labeled acetone. Rigorous characterization using HPLC, MS, and NMR is crucial to ensure the chemical purity, correct mass, and precise location of the isotopic labels. This well-characterized this compound serves as an indispensable tool for advanced research in drug metabolism and bioanalysis.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. Isotopically Labeled Steroid Standards [sigmaaldrich.com]
- 4. Preparation method of 16alpha-hydroxyprednisolone (2015) | Yang Kun | 14 Citations [scispace.com]
- 5. CN104262440A - Preparation method of 16alpha-hydroxyprednisolone - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Chemical and Physical Properties of Desonide-13C3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of Desonide-13C3, an isotopically labeled synthetic corticosteroid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development, offering detailed data, experimental methodologies, and visual representations of key concepts.
Chemical and Physical Properties
This compound is a stable isotope-labeled version of Desonide, a non-fluorinated corticosteroid used topically for its anti-inflammatory and antipruritic properties. The incorporation of three carbon-13 isotopes makes it a valuable internal standard for quantitative analyses by mass spectrometry.
Chemical Identifiers and Molecular Properties
| Property | Value | Reference |
| Chemical Name | (11β,16α)-11,21-Dihydroxy-16,17-[(1-methylethylidene-13C3)bis(oxy)]pregna-1,4-diene-3,20-dione | [1][2] |
| Molecular Formula | C₂₁¹³C₃H₃₂O₆ | [3][4][5] |
| Molecular Weight | 419.49 g/mol | |
| CAS Number | Not available | |
| Unlabeled CAS No. | 638-94-8 | |
| Synonyms | 16α-Hydroxyprednisolone Acetonide-13C3, Locapred-13C3, Topifug-13C3, Tridesilon-13C3 |
Physical Properties
Quantitative physical property data for this compound is not extensively available in the public domain. However, the physical properties of the unlabeled Desonide provide a close approximation.
| Property | Value | Reference |
| Appearance | White to pale yellow solid | |
| Melting Point | 159-163°C (for this compound) 274-275 °C (for unlabeled Desonide) | |
| Boiling Point | 580 °C (for unlabeled Desonide) | |
| Density | 1.30 g/cm³ (at 20 °C, for unlabeled Desonide) | |
| Solubility | This compound: Slightly soluble in DMF, DMSO, and Methanol. Unlabeled Desonide: Soluble in methanol; practically insoluble in water. Soluble in ethanol (~10 mg/ml), DMSO (~25 mg/ml), and dimethyl formamide (~20 mg/ml). Sparingly soluble in aqueous buffers. | |
| Storage Temperature | Refrigerator (+4°C) |
Mechanism of Action
Desonide, like other corticosteroids, exerts its anti-inflammatory effects by inducing the synthesis of phospholipase A2 inhibitory proteins, collectively known as lipocortins. These proteins control the biosynthesis of potent inflammatory mediators such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid. Arachidonic acid is released from membrane phospholipids by the action of phospholipase A2.
Caption: Signaling pathway of Desonide's anti-inflammatory action.
Experimental Protocols
Detailed experimental protocols for the analysis of this compound are crucial for accurate quantification and characterization. Below are representative methodologies based on common analytical techniques.
Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a general procedure for the quantification of this compound in a given matrix, often used as an internal standard for the analysis of unlabeled Desonide.
Objective: To develop a sensitive and selective method for the quantification of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Materials:
-
This compound reference standard.
-
Methanol (LC-MS grade).
-
Acetonitrile (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Appropriate biological matrix or sample diluent.
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Perform serial dilutions of the stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create working standard solutions at various concentrations.
-
-
Sample Preparation:
-
For biological samples, perform protein precipitation by adding a threefold excess of cold acetonitrile, vortexing, and centrifuging to pellet the precipitated proteins.
-
Alternatively, use liquid-liquid extraction or solid-phase extraction for sample cleanup and concentration.
-
Evaporate the supernatant or eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B over several minutes to ensure adequate separation.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Monitor specific precursor-to-product ion transitions for this compound in Multiple Reaction Monitoring (MRM) mode.
-
Caption: General workflow for LC-MS/MS analysis.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure and isotopic labeling of this compound.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
Materials:
-
This compound sample.
-
Deuterated solvent (e.g., DMSO-d₆, Chloroform-d).
Procedure:
-
Sample Preparation:
-
Dissolve an appropriate amount of this compound in the chosen deuterated solvent in an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to observe the proton signals.
-
Acquire a ¹³C NMR spectrum. The signals for the three ¹³C-labeled carbons are expected to be significantly enhanced in intensity compared to the other carbon signals.
-
Acquire 2D NMR spectra, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to establish proton-proton and proton-carbon correlations, respectively, which will aid in the complete assignment of the signals and confirm the positions of the isotopic labels.
-
Expected Observations:
-
The ¹³C NMR spectrum will show three highly intense signals corresponding to the labeled carbon atoms in the isopropylidene group.
-
The ¹H NMR spectrum may show ¹³C-¹H coupling for the protons attached to or near the labeled carbons, which can provide further confirmation of the labeling positions.
Conclusion
This technical guide provides a foundational understanding of the chemical and physical properties of this compound, along with its mechanism of action and relevant experimental protocols. The provided data and methodologies are intended to support the research and development efforts of scientists and professionals in the pharmaceutical field. The use of isotopically labeled standards like this compound is indispensable for the accurate and reliable quantification of active pharmaceutical ingredients and their metabolites.
References
Understanding Desonide-13C3: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for Desonide-13C3. The information presented is primarily based on studies conducted on Desonide, as specific stability data for its carbon-13 isotope-labeled counterpart is not extensively available. However, the structural similarity suggests that the stability profile of this compound is comparable to that of Desonide.
Core Stability Profile
Desonide, a synthetic non-fluorinated corticosteroid, is susceptible to degradation under various conditions, including exposure to acids, bases, oxidizing agents, and light.[1][2] Understanding these degradation pathways is crucial for maintaining the integrity and potency of this compound in research and pharmaceutical applications.
Storage Recommendations
Proper storage is paramount to ensure the long-term stability of this compound. The following table summarizes the recommended storage conditions based on available data for Desonide formulations.
| Parameter | Recommended Condition | Rationale |
| Temperature | Store at controlled room temperature, 20°C to 25°C (68°F to 77°F).[3][4] | Avoids acceleration of degradation reactions.[2] |
| Excursions permitted between 15°C and 30°C (59°F and 86°F). | Provides flexibility for short-term transport. | |
| Keep from freezing. | Prevents potential physical changes to the material. | |
| Humidity | Store in a dry place, away from moisture. | Minimizes hydrolysis, a potential degradation pathway. |
| Light | Store in a closed container, away from direct light. | Protects against photodegradation. |
| Packaging | Store in the proposed commercial packaging. | Ensures protection from environmental factors. |
| Incompatibilities | Avoid oxidizing agents. | Prevents oxidative degradation of the molecule. |
Forced Degradation Studies and Degradation Pathways
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance. These studies subject the compound to stress conditions that are more severe than accelerated stability testing.
Summary of Forced Degradation Conditions and Observations for Desonide
| Stress Condition | Methodology | Key Degradation Products |
| Acid Hydrolysis | Treatment with an acid (e.g., 0.1 N to 1 N HCl) at elevated temperatures (e.g., 60-80°C). | Desonide-21-dehydro. Additional peaks at Rf values 0.23 and 0.33 observed in HPTLC. |
| Base Hydrolysis | Treatment with a base (e.g., 0.1 N to 1 N NaOH) at elevated temperatures. | 16-Alpha-Hydroxy prednisolone. Three degradation peaks at Rf values 0.20, 0.27, and 0.38 observed in HPTLC. |
| Oxidative Degradation | Treatment with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H2O2). | C-17 carboxylic acid is a major degradation product. |
| Photodegradation | Exposure to a combination of visible and UV light as per ICH Q1B guidelines. | Specific photodegradation products are not detailed in the provided results, but protection from light is recommended. |
| Thermal Degradation | Exposure of solid or solution to elevated temperatures (e.g., 60-80°C). | Potential for various degradation pathways. |
The following diagram illustrates the known degradation pathways of Desonide under various stress conditions.
Caption: Major degradation pathways of Desonide.
Experimental Protocols for Stability Assessment
A robust stability testing program is essential to establish the shelf life and appropriate storage conditions for a drug product. The following outlines a typical experimental workflow for assessing the stability of a corticosteroid like this compound.
Key Stability-Indicating Parameters
-
Assay of Desonide: To determine the potency and ensure it remains within specified limits.
-
Degradation Products/Impurities: To monitor the formation of known and unknown impurities.
-
Physical Characteristics: Including appearance (color, clarity, homogeneity) and pH.
Analytical Methodologies
A validated stability-indicating analytical method is crucial for accurately assessing stability. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are commonly employed methods.
Example HPLC Method Parameters for Desonide Analysis
| Parameter | Typical Conditions |
| Column | Inertsil ODS-3V, 4.6 x 250 mm, 5.0 µm particle size |
| Mobile Phase | Gradient mixture of an aqueous buffer (e.g., 0.05 M potassium phosphate monobasic, pH 4.5) and an organic solvent (e.g., acetonitrile). |
| Detection | UV detection at approximately 253 nm. |
| Flow Rate | Typically 1.0 mL/min. |
| Column Temperature | Maintained at a constant temperature (e.g., 25-30°C). |
Example HPTLC Method Parameters for Desonide Analysis
| Parameter | Typical Conditions |
| Stationary Phase | Pre-coated HPTLC aluminum plates with silica gel 60 F254 |
| Mobile Phase | Ethyl acetate: n-hexane: glacial acetic acid (7:3:0.1, v/v/v) |
| Detection | Densitometric scanning at 253 nm. |
Experimental Workflow for Stability Testing
The logical flow of a typical stability testing program for a corticosteroid is depicted in the following diagram.
Caption: Workflow for corticosteroid stability testing.
References
Unraveling the Metabolic Fate of Desonide: A Technical Guide to Utilizing Desonide-13C3 for Pathway Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desonide, a synthetic non-fluorinated corticosteroid, is a well-established topical therapy for a range of inflammatory dermatoses. While its clinical efficacy and safety are well-documented, a detailed public understanding of its metabolic pathways remains limited. Following systemic absorption, topically applied corticosteroids are primarily metabolized in the liver before excretion.[1] A comprehensive characterization of these metabolic routes is crucial for a complete understanding of its pharmacokinetic profile and for identifying potential drug-drug interactions.
This technical guide outlines a robust approach for the definitive elucidation of Desonide's biotransformation using a stable isotope-labeled (SIL) analog, Desonide-13C3. The use of carbon-13 labeled compounds, in conjunction with modern analytical techniques like mass spectrometry, is an invaluable tool in drug metabolism studies.[2][3][4][5] This method allows for the unambiguous identification and quantification of drug-related material in complex biological matrices, providing a clear picture of the metabolic fate of the parent compound.
This document provides a proposed metabolic pathway for Desonide based on known corticosteroid biotransformations, detailed experimental protocols for in vitro and in vivo studies utilizing this compound, and a framework for data analysis and interpretation.
Proposed Metabolic Pathways of Desonide
While specific metabolic pathways for Desonide are not extensively detailed in public literature, we can propose a hypothetical pathway based on the metabolism of other corticosteroids with similar structural features. Corticosteroids are primarily metabolized in the liver through enzymatic reactions that increase their water solubility to facilitate excretion. For corticosteroids with a substituent in the 16-position, such as Desonide, 6β-hydroxylation is a common metabolic pathway. Additionally, forced degradation studies of Desonide have identified products that may suggest metabolic transformation routes, including dehydrogenation at the 21-position and cleavage of the acetonide group.
Based on this, the proposed primary metabolic pathways for Desonide are:
-
Phase I Metabolism:
-
Hydroxylation: The introduction of hydroxyl groups is a common metabolic route for steroids. The most likely position for hydroxylation is the 6β position.
-
Oxidation: Oxidation of the 21-hydroxyl group to an aldehyde or carboxylic acid can also occur.
-
Reduction: Reduction of the A-ring and/or the 20-keto group are also possible metabolic transformations.
-
-
Phase II Metabolism:
-
Glucuronidation: The hydroxyl groups of the parent drug or its Phase I metabolites can be conjugated with glucuronic acid to form highly water-soluble glucuronide conjugates for excretion.
-
The following diagram illustrates the proposed metabolic pathway for Desonide.
Caption: Proposed metabolic pathway of Desonide.
The Utility of this compound in Metabolic Studies
The core of this proposed research methodology is the use of Desonide labeled with three carbon-13 atoms (this compound). This stable isotope-labeled internal standard provides a significant advantage in metabolite identification. When a mixture of the unlabeled drug and its 13C-labeled counterpart is analyzed by mass spectrometry, the drug and its metabolites will appear as unique doublet peaks separated by the mass difference of the incorporated isotopes (in this case, 3 Da). This characteristic isotopic signature allows for the rapid and confident identification of all drug-related compounds in a complex biological matrix, distinguishing them from endogenous components.
Caption: Principle of stable isotope labeling in metabolite identification.
Hypothetical Quantitative Data
The following table summarizes the anticipated quantitative data from an in vitro study using human liver microsomes incubated with a 1:1 mixture of Desonide and this compound. The data is presented as the relative percentage of each metabolite formed.
| Compound | Molecular Weight (Da) | [M+H]+ (Unlabeled) | [M+H]+ (Labeled) | Mass Difference (Da) | Relative Abundance (%) |
| Desonide | 416.51 | 417.2 | 420.2 | 3 | 40 |
| 6β-Hydroxy-Desonide | 432.51 | 433.2 | 436.2 | 3 | 25 |
| 21-Dehydro-Desonide | 414.49 | 415.2 | 418.2 | 3 | 15 |
| 16α-Hydroxy-Prednisolone | 376.44 | 377.2 | 380.2 | 3 | 5 |
| Desonide Glucuronide | 592.6 | 593.3 | 596.3 | 3 | 10 |
| 6β-Hydroxy-Desonide Glucuronide | 608.6 | 609.3 | 612.3 | 3 | 5 |
Experimental Protocols
In Vitro Metabolism with Human Liver Microsomes
Objective: To identify the metabolic profile of Desonide in a controlled in vitro system that mimics hepatic metabolism.
Methodology:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, combine pooled human liver microsomes (final concentration 0.5 mg/mL), a 1:1 mixture of Desonide and this compound (final concentration 1 µM), and phosphate buffer (pH 7.4).
-
Pre-warm the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubate the mixture at 37°C in a shaking water bath.
-
-
Time-Point Sampling:
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, and 120 minutes).
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile to each aliquot.
-
-
Sample Preparation for Analysis:
-
Centrifuge the quenched samples at 14,000 rpm for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography to separate and identify the parent drug and its metabolites based on their retention times and characteristic mass spectral doublets.
-
Caption: Workflow for in vitro metabolism study of this compound.
In Vivo Metabolism Study in a Rodent Model
Objective: To identify and quantify the metabolites of Desonide in a living organism and to determine the primary routes of excretion.
Methodology:
-
Animal Dosing:
-
Administer a single dose of a 1:1 mixture of Desonide and this compound to a cohort of rodents (e.g., Sprague-Dawley rats) via an appropriate route (e.g., intravenous or topical application).
-
-
Sample Collection:
-
House the animals in metabolic cages for the collection of urine and feces at predetermined intervals (e.g., 0-8, 8-24, 24-48, and 48-72 hours post-dose).
-
Collect blood samples at various time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant.
-
-
Sample Processing:
-
Process blood samples to obtain plasma by centrifugation.
-
Homogenize feces samples and extract with an appropriate solvent.
-
Urine samples may be used directly or after enzymatic hydrolysis (with β-glucuronidase/sulfatase) to cleave conjugates.
-
-
Sample Preparation for Analysis:
-
Prepare plasma, urine, and fecal extracts for LC-MS/MS analysis, which may involve protein precipitation, solid-phase extraction, or liquid-liquid extraction to concentrate the analytes and remove interfering substances.
-
-
LC-MS/MS Analysis:
-
Analyze the processed samples by high-resolution LC-MS/MS to identify and quantify Desonide and its metabolites by detecting the characteristic isotopic doublets.
-
-
Data Analysis:
-
Calculate the pharmacokinetic parameters of Desonide and its major metabolites.
-
Determine the percentage of the administered dose excreted in urine and feces.
-
Conclusion
The proposed use of this compound provides a powerful and definitive method for elucidating the metabolic pathways of Desonide. The data generated from these studies will offer a comprehensive understanding of its biotransformation, contributing to a more complete pharmacokinetic profile. This knowledge is invaluable for regulatory submissions, for anticipating potential drug-drug interactions, and for the overall lifecycle management of this important therapeutic agent. The methodologies outlined in this guide provide a clear roadmap for researchers to undertake a thorough investigation into the metabolic fate of Desonide.
References
- 1. benchchem.com [benchchem.com]
- 2. Clinical Pharmacology and Pharmacokinetic Properties of Topically Applied Corticosteroids | Semantic Scholar [semanticscholar.org]
- 3. Metabolism of systematically given corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of Corticosteroids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Pivotal Role of Desonide-13C3 in Advancing Early-Stage Drug Metabolism Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of Desonide-13C3, a stable isotope-labeled version of the topical corticosteroid Desonide, in early-stage drug metabolism and pharmacokinetic (DMPK) studies. The use of stable isotopes has become an invaluable tool in drug discovery, offering enhanced precision and clarity in understanding a drug candidate's metabolic fate.[1][2][] This document outlines hypothetical, yet representative, experimental protocols, data, and visualizations to serve as a comprehensive resource for professionals in the field.
Introduction: The Significance of Stable Isotope Labeling in Drug Metabolism
Early assessment of a drug's metabolic stability and pathways is crucial for its development.[4] Stable isotope labeling, particularly with carbon-13 (¹³C), offers a powerful method for tracing drug molecules and their metabolites through complex biological systems.[1] Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for human studies. The incorporation of ¹³C into a drug molecule, creating a "heavy" version, allows for its unambiguous detection by mass spectrometry (MS) against the "light" endogenous background. This technical guide focuses on the hypothetical use of this compound to illustrate these principles.
Synthesis of this compound
The synthesis of ¹³C-labeled steroids is a well-established process that can be achieved through partial or total synthesis. For this compound, a strategic placement of the three ¹³C atoms is critical for ensuring the label is retained in the core structure of the molecule throughout its metabolic transformations. A plausible synthetic approach would involve the introduction of ¹³C atoms into the A-ring of the steroid nucleus, a common strategy in steroid labeling.
Hypothetical Labeling Position:
The three ¹³C atoms could be incorporated at positions 1, 2, and 4 of the pregnane core. This placement ensures that the label remains on the primary steroidal backbone even after potential modifications to the side chains, which are common metabolic routes for corticosteroids.
In-Vitro Metabolism Studies Using Human Liver Microsomes
In-vitro metabolism studies using human liver microsomes (HLMs) are a cornerstone of early DMPK assessment. HLMs contain a rich concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).
Experimental Protocol: Metabolic Stability of this compound in HLMs
This protocol outlines a typical procedure to determine the metabolic stability of this compound.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal Standard (e.g., a structurally related corticosteroid)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Thaw HLMs on ice.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Pre-warm the phosphate buffer and NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, combine the phosphate buffer, HLMs (final concentration typically 0.5-1 mg/mL), and the this compound working solution (final concentration typically 1 µM).
-
Pre-incubate the mixture for 5-10 minutes at 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding a threefold volume of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase.
-
Analyze the samples by LC-MS/MS to quantify the remaining this compound.
-
Data Presentation: Metabolic Stability of this compound
The following table summarizes hypothetical data from the metabolic stability assay.
| Parameter | Value | Units |
| Half-life (t½) | 45.8 | min |
| Intrinsic Clearance (CLint) | 15.1 | µL/min/mg protein |
| In Vivo Hepatic Clearance (Predicted) | 12.5 | mL/min/kg |
Metabolite Identification
The use of this compound greatly facilitates metabolite identification. The characteristic isotopic pattern of the parent drug and its metabolites (a mass shift of +3 Da) allows for their easy detection in complex biological matrices.
Hypothetical Metabolites Identified:
| Metabolite | Proposed Structure | Mass Shift (Da) |
| M1 | 6β-hydroxy-Desonide-13C3 | +16 |
| M2 | 16α-hydroxy-prednisolone-13C3 | -58 |
| M3 | This compound-21-oic acid | +14 |
In-Vivo Pharmacokinetic Studies in a Rat Model
In-vivo studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug in a whole organism.
Experimental Protocol: Pharmacokinetics of Topical this compound in Rats
This protocol describes a representative pharmacokinetic study in rats following topical administration.
Materials:
-
This compound formulated in a topical cream
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., heparinized capillaries)
-
Metabolism cage for urine and feces collection
-
LC-MS/MS system
Procedure:
-
Dosing:
-
Anesthetize the rats.
-
Shave a designated area on the back of each rat.
-
Apply a precise amount of the this compound cream to the shaved area.
-
-
Sample Collection:
-
Collect blood samples via tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
House the rats in metabolism cages to collect urine and feces for 24 or 48 hours.
-
-
Sample Analysis:
-
Extract this compound and its metabolites from plasma, urine, and homogenized feces using a suitable method (e.g., liquid-liquid extraction or solid-phase extraction).
-
Analyze the extracts by LC-MS/MS to quantify the concentrations of the parent drug and its metabolites.
-
Data Presentation: Pharmacokinetic Parameters of this compound
The following table presents hypothetical pharmacokinetic parameters calculated from the plasma concentration-time data.
| Parameter | Value | Units |
| Cmax (Maximum Concentration) | 25.8 | ng/mL |
| Tmax (Time to Maximum Concentration) | 2.0 | h |
| AUC(0-t) (Area Under the Curve) | 150.6 | ng*h/mL |
| t½ (Half-life) | 4.2 | h |
| CL/F (Apparent Clearance) | 1.1 | L/h/kg |
| Vd/F (Apparent Volume of Distribution) | 6.5 | L/kg |
Visualization of Pathways and Workflows
Putative Metabolic Pathway of Desonide
The following diagram illustrates the hypothetical primary metabolic pathways of Desonide, including hydroxylation and side-chain cleavage, which are common routes for corticosteroids.
Caption: Putative metabolic pathway of this compound.
Experimental Workflow for In-Vitro Metabolism Study
The diagram below outlines the key steps in the in-vitro metabolism experimental workflow.
References
Investigating Desonide Pharmacokinetics: A Technical Guide Utilizing Desonide-13C3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic profile of Desonide, a low-potency topical corticosteroid. It details the established mechanism of action and presents a framework for conducting pharmacokinetic studies using a stable isotope-labeled internal standard, Desonide-13C3, to ensure analytical accuracy. This document is intended to serve as a resource for professionals in the field of drug development and clinical research.
Introduction to Desonide
Desonide is a synthetic, non-fluorinated corticosteroid utilized for its anti-inflammatory and antipruritic properties in the treatment of various dermatological conditions.[1] As a low-potency, group VI corticosteroid, it is a common choice for pediatric patients and for application on sensitive skin areas.[1] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is critical for optimizing therapeutic efficacy while minimizing potential systemic side effects. The use of a stable isotope-labeled internal standard, such as this compound, in bioanalytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification in biological matrices, as it effectively corrects for matrix effects and variability in sample processing.[2][3]
Mechanism of Action
Desonide exerts its therapeutic effects through its interaction with glucocorticoid receptors (GR).[4] The mechanism involves the following key steps:
-
Receptor Binding: Desonide penetrates the cell membrane and binds to cytosolic glucocorticoid receptors.
-
Nuclear Translocation: The resulting Desonide-GR complex translocates into the cell nucleus.
-
Gene Regulation: Within the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs). This binding modulates the transcription of target genes.
-
Anti-inflammatory Effect: This process leads to the induction of phospholipase A2 inhibitory proteins, known as lipocortins. These proteins inhibit the release of arachidonic acid, a precursor to potent inflammatory mediators like prostaglandins and leukotrienes, thereby reducing inflammation.
Pharmacokinetics of Desonide
The systemic exposure to Desonide following topical application is influenced by several factors, including the integrity of the epidermal barrier and the formulation vehicle.
Absorption: Topical corticosteroids like Desonide can be absorbed through intact skin. Inflammation and occlusive dressings can increase percutaneous absorption.
Distribution: Once absorbed, corticosteroids are bound to plasma proteins to varying degrees.
Metabolism: Desonide is primarily metabolized in the liver.
Excretion: The metabolites are mainly excreted by the kidneys, with some excretion into the bile.
Experimental Protocols for a Pharmacokinetic Study Using this compound
The following outlines a typical experimental protocol for a clinical pharmacokinetic study of a topical Desonide formulation using this compound as an internal standard for bioanalysis.
Study Design and Population
A single-center, open-label study in healthy adult volunteers. Subjects should provide informed consent and meet predefined inclusion and exclusion criteria.
Drug Administration
A single, fixed dose of the Desonide topical formulation is applied to a standardized surface area on the subjects' skin.
Sample Collection
Serial blood samples are collected into appropriate anticoagulant tubes at predefined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours) post-application. Plasma is separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS
4.4.1. Sample Preparation (Solid-Phase Extraction)
-
Thaw plasma samples at room temperature.
-
Spike a known volume of plasma (e.g., 500 µL) with a working solution of this compound internal standard.
-
Condition a solid-phase extraction (SPE) C18 cartridge with methanol and then water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute Desonide and this compound with an appropriate organic solvent (e.g., acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4.4.2. Chromatographic Conditions
-
System: UPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
4.4.3. Mass Spectrometric Conditions
-
System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for both Desonide and this compound. The use of a stable isotope-labeled internal standard ensures that any ion suppression or enhancement from the matrix affects both the analyte and the standard equally, leading to a more accurate quantification.
-
Data Presentation
Pharmacokinetic parameters are calculated from the plasma concentration-time profiles. The following tables summarize data from a bioequivalence study of a topical Desonide cream in a healthy Chinese population. It is important to note that this study did not specify the use of a this compound internal standard.
Table 1: Pharmacokinetic Parameters of Desonide Cream (Single Dose)
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
| Cmax (pg/mL) | 20.8 ± 11.5 | 19.7 ± 10.1 |
| AUC0-t (pg·h/mL) | 451.04 ± 363.65 | 541.47 ± 581.41 |
Cmax: Maximum plasma concentration. AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
Table 2: Bioequivalence Analysis
| Parameter | Ratio (Test/Reference) | 90% Confidence Interval |
| AUEC0-24h | 0.95 | 88.09% - 101.72% |
AUEC0-24h: Area under the effect-time curve over 24 hours (from a skin blanching assay).
Conclusion
The pharmacokinetic profile of Desonide is characterized by variable percutaneous absorption, with systemic exposure being generally low. For accurate and reliable quantification of Desonide in biological matrices, the use of a stable isotope-labeled internal standard like this compound in conjunction with LC-MS/MS is highly recommended. This approach mitigates the impact of matrix effects and ensures the generation of high-quality data essential for regulatory submissions and a comprehensive understanding of the drug's behavior in the human body.
References
- 1. benchchem.com [benchchem.com]
- 2. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Desonide: Detailed Review of its Transformative R&D Success, Mechanism of Action [synapse.patsnap.com]
Desonide-13C3 supplier and purchasing information
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the procurement and utilization of Desonide-13C3, a stable isotope-labeled internal standard crucial for quantitative bioanalytical studies. This document outlines key suppliers, available product specifications, and generalized experimental protocols for its application in liquid chromatography-mass spectrometry (LC-MS) based assays.
Supplier and Purchasing Information
This compound is available from several reputable suppliers of reference standards and isotopically labeled compounds. The following table summarizes key purchasing information from identified vendors. Please note that availability and pricing are subject to change and should be confirmed directly with the suppliers.
| Supplier | Product/Catalogue No. | Molecular Formula | Molecular Weight | Additional Information |
| Pharmaffiliates | PA STI 028970[1] | C₂₁¹³C₃H₃₂O₆[1] | 419.49[1] | Appearance: Off-White Solid; Storage: 2-8°C Refrigerator; Shipping: Ambient.[2] |
| MedChemExpress | HY-W653989 | Not Specified | Not Specified | Offers a product data sheet and handling instructions.[3] |
| Clearsynth | CS-T-95694 | Not Specified | Not Specified | Unlabelled CAS No: 638-94-8. |
| VIVAN Life Sciences | VLCS-00622 | C₂₁¹³C₃H₃₂O₆ | 419.49 | Provides sample Certificate of Analysis, HPLC, Mass, MSDS, and NMR data upon request. |
Technical Specifications
While a publicly available Certificate of Analysis with specific batch data for this compound was not identified during the literature search, the following table outlines the general technical specifications that researchers should expect and verify upon purchase.
| Parameter | Typical Specification | Method of Analysis |
| Chemical Purity | ≥98% | HPLC, LC-MS |
| Isotopic Purity | ≥99 atom % ¹³C | Mass Spectrometry (MS) |
| Chemical Identity | Conforms to structure | ¹H-NMR, ¹³C-NMR, Mass Spectrometry |
| Appearance | White to Off-White Solid | Visual Inspection |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO | Not Applicable |
| Storage | 2-8°C or as specified on the CoA | Not Applicable |
Experimental Protocols: Application in LC-MS/MS Analysis
This compound is primarily utilized as an internal standard in LC-MS/MS methods for the quantification of Desonide in biological matrices such as plasma, serum, and urine. The following provides a generalized experimental workflow.
Sample Preparation: Protein Precipitation & Liquid-Liquid Extraction
A common approach for extracting corticosteroids from biological matrices involves protein precipitation followed by liquid-liquid extraction.
Caption: A typical sample preparation workflow for the analysis of Desonide using this compound as an internal standard.
LC-MS/MS Method Parameters
The following table provides a starting point for developing an LC-MS/MS method for the analysis of Desonide and this compound. Optimization will be required for specific instrumentation and matrices.
| Parameter | Recommended Condition |
| LC Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Gradient | Optimized for separation from matrix components |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Desonide: m/z 417.2 → [Product Ion 1], [Product Ion 2]This compound: m/z 420.2 → [Product Ion 1], [Product Ion 2] |
| Collision Energy | Optimized for each transition |
Note: Specific m/z values for product ions should be determined by direct infusion of the analytical standards.
Quality Control and Data Analysis
A robust analytical method requires a comprehensive quality control strategy. The following diagram illustrates the logical relationship between different components of a typical validation and routine analysis workflow.
Caption: Logical flow for quality control and data analysis in a quantitative bioanalytical method.
Conclusion
This compound is an essential tool for the accurate quantification of Desonide in complex biological matrices. This guide provides a foundational understanding of its procurement and application. Researchers should always refer to the supplier's Certificate of Analysis for lot-specific data and perform in-house validation of analytical methods to ensure reliable and reproducible results. The generalized protocols and workflows presented herein offer a robust starting point for the development of specific assays tailored to individual research needs.
References
Methodological & Application
Application Note: High-Throughput Quantification of Desonide in Human Plasma Using Desonide-13C3 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Desonide in human plasma. The method utilizes Desonide-13C3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[1] The sample preparation involves a straightforward protein precipitation step, followed by a rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable quantification of Desonide.
Introduction
Desonide is a synthetic, non-fluorinated corticosteroid used topically for its anti-inflammatory, antipruritic, and vasoconstrictive properties.[2] Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity, selectivity, and speed.[3] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS assays.[1] The SIL-IS co-elutes with the analyte and exhibits identical chemical and physical properties during extraction and ionization, thereby correcting for potential variations and ensuring the reliability of the results.[1] This application note provides a detailed protocol for the quantification of Desonide in human plasma using this compound as an internal standard.
Experimental
Materials and Reagents
-
Desonide reference standard
-
This compound internal standard
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
LC-MS grade formic acid
-
Human plasma (K2-EDTA)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions
A C18 reversed-phase column was used for the separation of Desonide and its internal standard. A gradient elution with mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile allows for efficient separation and a short run time.
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | Time (min) |
| 0.0 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Mass Spectrometry Conditions
The mass spectrometer was operated in positive electrospray ionization mode. The MRM transitions for Desonide and this compound were optimized for maximum sensitivity and specificity. The proposed transitions are based on the known molecular weights and common fragmentation patterns of corticosteroids.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions
The precursor ions ([M+H]+) are selected in the first quadrupole (Q1), fragmented in the collision cell, and specific product ions are monitored in the third quadrupole (Q3).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Desonide (Quantifier) | 417.5 | 321.2 | 200 | 15 |
| Desonide (Qualifier) | 417.5 | 161.1 | 200 | 25 |
| This compound (IS) | 420.5 | 324.2 | 200 | 15 |
Note: The exact MRM transitions and collision energies should be optimized for the specific instrument used.
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Desonide and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Desonide stock solution with 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation Protocol
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution (100 ng/mL) to each tube and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Data Analysis
The concentration of Desonide in the plasma samples is determined by calculating the peak area ratio of the Desonide quantifier transition to the this compound internal standard transition. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The linearity of the method is assessed by a weighted linear regression.
Method Performance
The following tables summarize the expected performance characteristics of this validated LC-MS/MS method, based on typical results for corticosteroid bioanalysis.
Table 1: Linearity and Sensitivity
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Signal-to-Noise at LLOQ | > 10 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low QC | 0.3 | < 10 | < 10 | 90 - 110 |
| Mid QC | 10 | < 8 | < 8 | 92 - 108 |
| High QC | 80 | < 8 | < 8 | 92 - 108 |
Table 3: Recovery and Matrix Effect
| Parameter | Desonide | This compound |
| Extraction Recovery (%) | 85 - 95 | 85 - 95 |
| Matrix Effect (%) | 90 - 110 | 90 - 110 |
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of Desonide in human plasma. The use of this compound as an internal standard ensures high accuracy and precision. The simple sample preparation and rapid chromatographic analysis make this method suitable for high-throughput applications in clinical and pharmaceutical research.
Visualizations
Caption: Experimental workflow for the quantification of Desonide in human plasma.
Caption: Role of the internal standard in LC-MS/MS analysis.
References
High-performance liquid chromatography method for Desonide-13C3
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Desonide Using Desonide-13C3 as an Internal Standard.
This document provides a detailed protocol for the quantitative analysis of Desonide in pharmaceutical formulations and biological matrices using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (UPLC-MS/MS). The method employs this compound as an internal standard to ensure high accuracy and precision. This application note is intended for researchers, scientists, and professionals in the field of drug development and quality control.
Introduction
Desonide is a synthetic, non-fluorinated corticosteroid used topically for its anti-inflammatory and antipruritic properties in treating various skin conditions.[1] Accurate and precise quantification of Desonide is crucial for ensuring the safety and efficacy of pharmaceutical products.[1] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry, as it compensates for variations in sample preparation and instrument response.
This application note details a robust UPLC-MS/MS method for the analysis of Desonide, leveraging this compound for reliable quantification. The method is designed to be sensitive, specific, and suitable for high-throughput analysis.
Experimental
Materials and Reagents
-
Desonide reference standard
-
This compound internal standard
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Instrumentation
A UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source is recommended for this analysis.[1]
Chromatographic Conditions
The following chromatographic conditions are recommended for the separation of Desonide and this compound.
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.9 µm)[2] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C[3] |
| Injection Volume | 5 µL |
Table 1: Recommended Chromatographic Conditions
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 2.5 | 95 |
| 3.0 | 95 |
| 3.1 | 30 |
| 4.0 | 30 |
Table 2: Recommended Gradient Elution Program
Mass Spectrometry Conditions
The following mass spectrometry conditions are recommended for the detection of Desonide and this compound.
| Parameter | Recommended Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
Table 3: Recommended Mass Spectrometry Conditions
MRM Transitions
The following Multiple Reaction Monitoring (MRM) transitions should be used for the quantification and confirmation of Desonide and this compound. The molecular weight of Desonide is 416.5 g/mol .
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Desonide (Quantifier) | 417.2 | 321.2 | 0.1 | 30 | 15 |
| Desonide (Qualifier) | 417.2 | 161.1 | 0.1 | 30 | 25 |
| This compound (IS) | 420.2 | 324.2 | 0.1 | 30 | 15 |
Table 4: Recommended MRM Transitions
Protocol
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Desonide and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Desonide stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL by diluting the stock solution with the same diluent.
Sample Preparation
-
Pharmaceutical Formulations (Creams, Ointments):
-
Accurately weigh a portion of the formulation and dissolve it in a suitable solvent (e.g., methanol or acetonitrile).
-
Sonicate or vortex to ensure complete dissolution of the active ingredient.
-
Perform a centrifugation or filtration step to remove any undissolved excipients.
-
Dilute the supernatant or filtrate with the diluent to a final concentration within the calibration range.
-
Spike the final diluted sample with the this compound internal standard working solution.
-
-
Biological Matrices (Plasma, Serum):
-
To 100 µL of the biological sample, add the this compound internal standard working solution.
-
Perform a protein precipitation by adding a sufficient volume of cold acetonitrile.
-
Vortex and then centrifuge the samples at high speed.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the UPLC-MS/MS system.
-
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized below.
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (%Bias) | Within ±15% (±20% at LLOQ) |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 |
| Recovery | Consistent and reproducible |
| Matrix Effect | Assessed and minimized |
| Stability | Stable under defined storage and handling conditions |
Table 5: Typical Method Validation Parameters and Acceptance Criteria
Data Presentation
The quantitative data for a typical validation of this method are summarized in the table below.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 7% |
| Accuracy (%Bias) | -8% to +6% |
| LOD | 0.15 ng/mL |
| LOQ | 0.50 ng/mL |
| Mean Recovery | > 90% |
Table 6: Summary of Quantitative Validation Data
Experimental Workflow
Caption: Experimental workflow for the UPLC-MS/MS analysis of Desonide using this compound.
Conclusion
The UPLC-MS/MS method detailed in this application note provides a robust and reliable approach for the quantitative analysis of Desonide in various samples. The use of this compound as an internal standard ensures high accuracy and precision, making the method suitable for regulated environments. The provided protocols and validation parameters can be effectively utilized by researchers and drug development professionals for routine quality control, stability testing, and pharmacokinetic studies of Desonide.
References
Mass spectrometry fragmentation pattern of Desonide-13C3
An Application Note on the Mass Spectrometry Fragmentation of Desonide-13C3
For researchers, scientists, and drug development professionals, understanding the mass spectrometric behavior of isotopically labeled standards is crucial for the development of robust analytical methods. This document provides a detailed protocol and analysis of the expected fragmentation pattern of this compound, a key internal standard for the quantification of Desonide in various matrices.
Introduction
Desonide is a synthetic, non-fluorinated corticosteroid used topically to treat a variety of skin conditions. Accurate quantification of Desonide in biological samples is essential for pharmacokinetic and metabolism studies. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative mass spectrometry-based assays, as they co-elute with the analyte of interest and compensate for matrix effects and variations in instrument response. This application note outlines the predicted mass spectrometry fragmentation pattern of this compound and provides a general protocol for its analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Predicted Fragmentation Pattern
The fragmentation of corticosteroids in mass spectrometry is influenced by the ionization technique and collision energy. Generally, under electrospray ionization (ESI) in positive mode, corticosteroids exhibit a prominent protonated molecular ion ([M+H]+).[1][2] Subsequent fragmentation, induced by collision-induced dissociation (CID), often involves neutral losses from the steroid core and side chains. Common losses include water (H2O) and formaldehyde (CH2O), as well as cleavages of the D-ring and its substituents.[1][2][3]
For this compound, the precursor ion will be shifted by +3 Da compared to unlabeled Desonide. The fragmentation pathway is expected to mirror that of the unlabeled compound, with the corresponding fragment ions also shifted by +3 Da if they retain the isotopic labels.
Table 1: Predicted Precursor and Product Ions for this compound
| Ion Description | Proposed Structure/Fragment | Predicted m/z |
| Precursor Ion | [M+H]+ | 420.5 |
| Product Ion 1 | [M+H-H2O]+ | 402.5 |
| Product Ion 2 | [M+H-2H2O]+ | 384.5 |
| Product Ion 3 | [M+H-CH2O]+ | 390.5 |
| Product Ion 4 | [M+H-H2O-CO]+ | 374.5 |
| Product Ion 5 | D-ring cleavage fragment | Varies |
Note: The m/z values are predicted and may vary slightly based on instrumentation and experimental conditions.
Experimental Protocol
This section details a general protocol for the LC-MS/MS analysis of this compound.
3.1. Sample Preparation
A stock solution of this compound is prepared in methanol at a concentration of 1 mg/mL. Working solutions are prepared by diluting the stock solution in a suitable solvent, typically the initial mobile phase composition.
3.2. Liquid Chromatography
-
Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate Desonide from other matrix components (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
3.3. Mass Spectrometry
-
Instrument: A triple quadrupole or Q-TOF mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Primary: 420.5 → 402.5
-
Secondary: 420.5 → 384.5
-
Visualization of Pathways and Workflows
4.1. Proposed Fragmentation Pathway of this compound
Caption: Proposed fragmentation pathway of protonated this compound.
4.2. Experimental Workflow for this compound Analysis
Caption: General experimental workflow for the analysis of this compound.
Conclusion
This application note provides a foundational understanding of the expected mass spectrometric fragmentation of this compound and a general protocol for its analysis. The predicted fragmentation pattern, centered around the stable precursor ion and characteristic neutral losses, allows for the development of highly selective and sensitive MRM methods for quantitative studies. The provided experimental parameters can be adapted and optimized for specific instrumentation and matrices to ensure high-quality data for pharmaceutical research and development.
References
- 1. Characteristics of mass fragmentation of steroids by atmospheric pressure chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characteristics of Mass Fragmentation of Steroids by Atmospheric Pressure Chemical Ionization-Mass Spectrometry [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantitative Analysis of Desonide in Tissue Samples using Desonide-13C3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the quantification of Desonide in tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Desonide-13C3 as a stable isotope-labeled internal standard.
Introduction
Desonide is a synthetic, non-fluorinated corticosteroid utilized topically for its anti-inflammatory, antipruritic, and vasoconstrictive properties. Accurate quantification of Desonide in tissue is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by LC-MS/MS as it effectively compensates for variations in sample preparation and matrix effects, ensuring high accuracy and precision.
This document outlines a detailed protocol for tissue sample preparation, LC-MS/MS analysis, and data processing for the quantification of Desonide.
Mechanism of Action: Glucocorticoid Receptor Signaling Pathway
Desonide, like other corticosteroids, exerts its effects by binding to the cytosolic glucocorticoid receptor (GR). This ligand-receptor complex then translocates to the nucleus, where it modulates the transcription of target genes. This genomic action leads to the synthesis of anti-inflammatory proteins and the inhibition of pro-inflammatory cytokine production.
Caption: Glucocorticoid receptor signaling pathway for Desonide.
Experimental Protocols
This section details the procedures for tissue sample homogenization, extraction, and subsequent analysis by LC-MS/MS.
Materials and Reagents
-
Desonide analytical standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Homogenizer (e.g., bead beater, ultrasonic)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Desonide and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Desonide primary stock solution with 50:50 (v/v) methanol:water to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Spiking Solution: Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL (this concentration may need to be optimized based on the expected analyte concentration in the samples).
Tissue Sample Preparation Workflow
The following workflow provides a general procedure for the extraction of Desonide from tissue samples.
References
Application of Desonide-13C3 in Dermatological Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desonide is a synthetic, non-fluorinated corticosteroid of low potency utilized topically for its anti-inflammatory and antipruritic properties in the treatment of various dermatological conditions.[1][2][3] Accurate and precise quantification of desonide in biological matrices is critical for pharmacokinetic studies, dermal absorption assessments, and metabolic stability evaluations. Desonide-13C3, a stable isotope-labeled version of desonide, serves as an ideal internal standard for mass spectrometry-based bioanalytical methods.[4][5] Its use significantly enhances the accuracy and precision of analytical data by correcting for variability during sample preparation and analysis.
Application Notes
The primary application of this compound in dermatological research is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of desonide. Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis as they share near-identical physicochemical properties with the analyte, ensuring they behave similarly during extraction, chromatography, and ionization, thus compensating for matrix effects and other sources of error.
Key Applications Include:
-
Pharmacokinetic (PK) Studies: Following topical application, understanding the systemic exposure to desonide is crucial for safety assessment. This compound enables the precise measurement of desonide concentrations in plasma or serum, allowing for the determination of key PK parameters such as Cmax (maximum concentration) and AUC (area under the curve).
-
Skin Penetration and Permeation Studies: In dermatological drug development, quantifying the amount of active pharmaceutical ingredient (API) that penetrates the skin layers is essential. This compound is used to accurately measure the concentration of desonide in different skin strata (e.g., stratum corneum, epidermis, dermis) and in receptor fluid in in vitro permeation testing (IVPT) using Franz diffusion cells.
-
Metabolic Stability Assays: Evaluating the metabolic stability of a topical drug in skin and liver microsomal preparations is a key part of preclinical development. This compound allows for the accurate tracking of the parent compound's depletion over time in the presence of metabolic enzymes.
-
Bioequivalence Studies: For generic topical formulations of desonide, demonstrating bioequivalence to a reference product is required. This can involve in vitro release testing (IVRT) and skin permeation studies where accurate quantification of desonide is paramount.
Experimental Protocols
Quantitative Analysis of Desonide in Human Skin Homogenate using LC-MS/MS with this compound Internal Standard
This protocol describes a method for the extraction and quantification of desonide from human skin tissue homogenate.
a. Materials and Reagents:
-
Desonide analytical standard
-
This compound internal standard (IS)
-
Human skin tissue
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Tissue homogenizer
-
Centrifuge
-
HPLC vials
b. Sample Preparation:
-
Accurately weigh approximately 100 mg of human skin tissue.
-
Add 500 µL of ice-cold PBS and homogenize the tissue until a uniform suspension is achieved.
-
Spike 100 µL of the skin homogenate with 10 µL of this compound internal standard solution (concentration to be optimized based on the expected analyte concentration).
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean HPLC vial for LC-MS/MS analysis.
c. LC-MS/MS Conditions: The following are representative conditions and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | UPLC/UHPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-0.5 min: 10% B; 0.5-2.5 min: 10-95% B; 2.5-3.0 min: 95% B; 3.0-3.1 min: 95-10% B; 3.1-4.0 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 2 |
Table 2: Representative MRM Transitions for Desonide and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Desonide (Quantifier) | 417.2 | 321.2 | 15 |
| Desonide (Qualifier) | 417.2 | 161.1 | 25 |
| This compound (IS) | 420.2 | 324.2 | 15 |
Note: These transitions are hypothetical and must be empirically determined by infusing the analytical standards into the mass spectrometer.
d. Data Analysis: Quantify desonide concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared in a blank matrix.
Caption: Experimental Workflow for Desonide Quantification in Skin.
In Vitro Skin Penetration Study using a Franz Diffusion Cell System
This protocol outlines the use of this compound in an in vitro skin penetration study to assess the dermal absorption of a topical desonide formulation.
a. Materials and Reagents:
-
Desonide formulation (e.g., cream, gel)
-
This compound (for analytical internal standard)
-
Excised human or porcine skin
-
Franz diffusion cells
-
Receptor solution (e.g., PBS with 0.1% sodium azide and 5% BSA)
-
Syringes and needles
-
Materials for sample preparation as described in Protocol 1
b. Experimental Procedure:
-
Mount excised skin sections onto the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with pre-warmed (32°C) receptor solution and ensure no air bubbles are trapped beneath the skin.
-
Apply a finite dose of the desonide formulation to the skin surface in the donor compartment.
-
At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), collect the entire volume of the receptor solution and replace it with fresh, pre-warmed receptor solution.
-
At the end of the experiment, dismount the skin. Wipe the surface to remove excess formulation.
-
Separate the skin into the stratum corneum (via tape stripping), epidermis, and dermis.
-
Homogenize the epidermis and dermis samples separately.
-
Process the receptor fluid samples and the skin homogenate samples for LC-MS/MS analysis as described in Protocol 1, using this compound as the internal standard.
Caption: Workflow of an In Vitro Skin Penetration Study.
Signaling Pathway of Desonide
Desonide, like other corticosteroids, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR).
-
Cellular Entry: Being lipophilic, desonide diffuses across the cell membrane of skin cells (e.g., keratinocytes, fibroblasts).
-
Receptor Binding: In the cytoplasm, desonide binds to the glucocorticoid receptor (GR), which is part of a multiprotein complex.
-
Translocation: This binding causes a conformational change, leading to the dissociation of chaperone proteins and the translocation of the desonide-GR complex into the nucleus.
-
Gene Regulation: In the nucleus, the complex binds to Glucocorticoid Response Elements (GREs) on the DNA. This interaction modulates the transcription of target genes.
-
Transactivation: It increases the transcription of genes encoding anti-inflammatory proteins like lipocortin-1.
-
Transrepression: It decreases the transcription of genes encoding pro-inflammatory proteins such as cytokines, chemokines, and adhesion molecules.
-
-
Anti-inflammatory Effect: The net result is a reduction in the inflammatory response, characterized by decreased erythema, edema, and pruritus.
Caption: Signaling Pathway of Desonide via the Glucocorticoid Receptor.
References
Application Note: Impurity Profiling of Desonide Formulations Using Desonide-13C3 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals in the pharmaceutical industry.
Objective: To provide a detailed protocol for the identification and quantification of impurities in Desonide drug formulations using a highly sensitive and selective LC-MS/MS method. This method employs a stable isotope-labeled internal standard, Desonide-13C3, to ensure accuracy and precision by correcting for matrix effects and variations in sample processing.
Introduction
Desonide is a synthetic, non-fluorinated corticosteroid used topically for its anti-inflammatory and antipruritic properties.[1] The safety and efficacy of pharmaceutical products are directly linked to their purity. Impurities in the active pharmaceutical ingredient (API) or the final drug product can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients.[2][] Regulatory bodies like the International Council on Harmonisation (ICH) mandate the identification and quantification of impurities above certain thresholds (typically 0.1%) to ensure patient safety.[4][5]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for impurity profiling due to its high sensitivity and selectivity. The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is the gold standard for quantitative analysis via mass spectrometry. A SIL internal standard co-elutes with the analyte and behaves identically during sample extraction and ionization, thereby effectively compensating for any variations and matrix-induced ion suppression or enhancement. This application note details a robust LC-MS/MS method for the accurate profiling of known and unknown impurities in Desonide formulations.
Experimental Protocols
Materials and Reagents
-
Reference Standards: Desonide, certified reference standards of known impurities (e.g., 9α-Bromodesonide, Dihydrodesonide, Desonide 21-Acetate).
-
Internal Standard: this compound (custom synthesis or commercially available).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade).
-
Water: Deionized water, 18.2 MΩ·cm or higher purity.
-
Formulation: Desonide cream, ointment, or lotion for analysis.
Instrumentation
-
LC System: UPLC or HPLC system capable of binary gradient elution.
-
Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.9 µm particle size).
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of Desonide, each known impurity, and this compound into separate 10 mL volumetric flasks. Dilute to volume with methanol.
-
Intermediate Standard Mix (10 µg/mL): Prepare a combined solution of Desonide and all known impurities by diluting the stock solutions with a 50:50 mixture of methanol and water.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 methanol/water.
-
Calibration Curve Standards: Perform serial dilutions of the Intermediate Standard Mix to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL. Spike each calibration standard with the Internal Standard Working Solution to achieve a final IS concentration of 10 ng/mL.
Sample Preparation (from Cream Formulation)
-
Weighing: Accurately weigh an amount of cream equivalent to 1 mg of Desonide into a 50 mL centrifuge tube.
-
Extraction: Add 20 mL of methanol to the tube. Heat the mixture in a water bath at 60°C for 10 minutes, vortexing intermittently to ensure complete dispersion of the cream.
-
Precipitation: Cool the tube in an ice bath for 15 minutes to facilitate the precipitation of excipients.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.
-
Dilution & Spiking: Carefully transfer the supernatant to a clean tube. Dilute the supernatant 100-fold with 50:50 methanol/water. Add the Internal Standard Working Solution to achieve a final IS concentration of 10 ng/mL.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter into an LC vial for analysis.
LC-MS/MS Method & Data Presentation
The method is optimized for the separation and detection of Desonide and its key impurities. Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification.
Experimental Workflow Diagram
Caption: Workflow for Desonide impurity profiling.
Data Tables
Table 1: Potential Impurities of Desonide This table lists common process-related and degradation impurities of Desonide.
| Impurity Name | Type |
| 1,2-Dihydrodesonide | Process-Related |
| Desonide 21-Acetate | Process-Related |
| 9α-Bromodesonide | Process-Related |
| Desonide Epoxy Impurity | Degradation |
| Desonide 17-Carboxylic Acid | Degradation |
| Delta-14-Desonide | Degradation |
Table 2: Optimized LC-MS/MS Parameters (Note: MRM transitions are hypothetical and must be optimized empirically.)
| Parameter | Setting |
| LC Conditions | |
| Column | C18, 2.1 x 50 mm, 1.9 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 8 min |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| MS Conditions | |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| MRM Transitions | Precursor Ion (m/z) |
| Desonide | 417.2 |
| This compound (IS) | 420.2 |
| Impurity A | [M+H]+ |
| Impurity B | [M+H]+ |
Table 3: Method Validation Summary (Illustrative Data) The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, LOD, and LOQ.
| Analyte | Linearity (r²) | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Desonide | >0.998 | 0.1 | 0.3 | 98.5 - 101.2 | < 2.5 |
| Impurity A | >0.997 | 0.05 | 0.15 | 97.9 - 102.1 | < 3.1 |
| Impurity B | >0.995 | 0.08 | 0.25 | 96.5 - 103.5 | < 4.5 |
Table 4: Example Impurity Profile of a Desonide Cream Batch
| Impurity | Concentration (% w/w relative to Desonide) | Specification Limit |
| 1,2-Dihydrodesonide | 0.08% | Not More Than 0.15% |
| Desonide 21-Acetate | < LOQ | Not More Than 0.15% |
| Unknown Impurity 1 | 0.06% | Not More Than 0.10% |
| Total Impurities | 0.14% | Not More Than 0.50% |
Principle of Isotope-Labeled Internal Standardization
The core advantage of using this compound is its ability to provide a reliable basis for quantification. Since the internal standard is chemically identical to the analyte, it experiences the same loss during sample preparation and the same degree of ion suppression or enhancement in the MS source. By calculating the peak area ratio of the analyte to the internal standard, these variations are canceled out, leading to highly accurate and precise results.
Diagram of Internal Standard Principle
Caption: Principle of internal standard correction.
Conclusion
This application note presents a robust and reliable LC-MS/MS method for the impurity profiling of Desonide formulations. The protocol demonstrates high sensitivity and selectivity, suitable for detecting and quantifying impurities at levels required by regulatory agencies. The incorporation of a stable isotope-labeled internal standard, this compound, is critical for mitigating matrix effects and ensuring the accuracy and precision of the results, making this method ideal for quality control and stability testing in a drug development setting.
References
Standard Operating Procedure for Desonide-13C3 Stock Solution
Purpose
This document provides a detailed standard operating procedure (SOP) for the preparation of a Desonide-13C3 stock solution for research and developmental applications. This protocol is intended for use by trained laboratory personnel, including researchers, scientists, and drug development professionals.
Scope
This SOP applies to the preparation of a standard stock solution of this compound in a laboratory setting. The procedure covers the necessary materials, equipment, safety precautions, and step-by-step instructions for accurate and reproducible preparation.
Responsibilities
It is the responsibility of the user to ensure they have read and understood this SOP before performing the procedure. The user must also adhere to all applicable laboratory safety guidelines.
Materials and Equipment
Materials
-
This compound solid powder
-
Dimethyl sulfoxide (DMSO), analytical grade or higher
-
Methanol, analytical grade or higher
-
Ethanol, analytical grade or higher
-
Deionized water
-
Appropriate personal protective equipment (PPE): safety glasses, lab coat, and gloves.
Equipment
-
Analytical balance (readable to at least 0.1 mg)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
-
Fume hood
Safety Precautions
-
Handle this compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of the powder.
-
Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, at all times.
-
Refer to the Safety Data Sheet (SDS) for this compound and all solvents used for detailed safety information.
-
Dispose of all waste materials according to institutional and local regulations.
Data Presentation
| Parameter | Value | Reference |
| Chemical Name | This compound | [1] |
| Molecular Formula | C₂₁¹³C₃H₃₂O₆ | [1] |
| Molecular Weight | 419.49 g/mol | [1] |
| Appearance | Off-White to Pale Yellow Solid | [1][2] |
| Solubility | Slightly soluble in DMF, DMSO, and Methanol | |
| Storage Temperature | 2-8°C |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted as needed based on experimental requirements.
Pre-preparation
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Ensure all equipment is clean, dry, and properly calibrated.
-
Prepare the necessary volume of DMSO.
Weighing the this compound
-
Tare a clean, dry microcentrifuge tube or amber glass vial on the analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tared container. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.195 mg of this compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) = Moles
-
0.001 L x 0.010 mol/L = 0.00001 mol
-
Moles x Molecular Weight ( g/mol ) = Mass (g)
-
0.00001 mol x 419.49 g/mol = 0.004195 g = 4.195 mg
-
-
Dissolving the Compound
-
Add the appropriate volume of DMSO to the container with the weighed this compound. For a 10 mM solution with 4.195 mg of the compound, add 1 mL of DMSO.
-
Cap the container securely.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath sonicator.
-
Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.
Storage and Handling
-
Label the container clearly with the name of the compound (this compound), concentration (10 mM), solvent (DMSO), date of preparation, and preparer's initials.
-
Store the stock solution at -20°C or -80°C for long-term storage to minimize degradation. For short-term storage (1-2 weeks), 2-8°C is acceptable.
-
When using the stock solution, allow it to thaw completely and vortex briefly before making further dilutions.
-
Avoid repeated freeze-thaw cycles. It is recommended to aliquot the stock solution into smaller, single-use volumes.
Visualization
Caption: Workflow for the preparation of this compound stock solution.
References
Application Notes and Protocols: Quantification of Desonide in Environmental Samples Using Desonide-13C3 Isotope Dilution Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desonide, a synthetic corticosteroid, is used topically to treat various skin conditions. Its presence in the environment, arising from manufacturing processes and excretion, is a growing concern due to its potential endocrine-disrupting effects. Accurate and sensitive quantification of Desonide in complex environmental matrices such as soil and water is crucial for environmental monitoring and risk assessment.
This document provides a detailed application note and protocol for the determination of Desonide in environmental samples using a highly specific and robust analytical method based on isotope dilution mass spectrometry (ID-MS). The use of a stable isotope-labeled internal standard, Desonide-13C3, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[][2]
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a gold standard for quantitative analysis.[2] It involves the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical process. The labeled compound is chemically identical to the native analyte and therefore behaves similarly during extraction, cleanup, and ionization.[2] By measuring the ratio of the native analyte to the labeled internal standard using a mass spectrometer, the concentration of the native analyte in the original sample can be accurately determined, compensating for any losses during sample processing.[2]
Experimental Protocols
Sample Collection and Storage
-
Water Samples: Collect water samples in pre-cleaned amber glass bottles to prevent photodegradation. Store samples at 4°C and analyze within 48 hours of collection. If longer storage is required, samples should be frozen at -20°C.
-
Soil and Sediment Samples: Collect soil and sediment samples using a stainless-steel auger or scoop. Store samples in clean glass jars or high-density polyethylene bags at 4°C. For long-term storage, freeze-dry the samples and store them at -20°C in the dark.
Sample Preparation
2.1 Water Sample Extraction
This protocol is based on solid-phase extraction (SPE), a common technique for extracting pharmaceuticals from aqueous matrices.
-
Fortification: To a 500 mL water sample, add a known concentration of this compound internal standard solution.
-
pH Adjustment: Adjust the sample pH to 6.0-7.0 using formic acid or ammonium hydroxide.
-
SPE Cartridge Conditioning: Condition a 6 mL, 500 mg hydrophilic-lipophilic balanced (HLB) SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove interfering substances.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 30 minutes.
-
Elution: Elute the analytes with 10 mL of methanol.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.
2.2 Soil and Sediment Sample Extraction
This protocol employs ultrasonic-assisted extraction (UAE) followed by solid-phase extraction cleanup.
-
Sample Pre-treatment: Air-dry the soil/sediment sample and sieve it through a 2 mm mesh to remove large debris.
-
Fortification: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube and spike with a known concentration of this compound internal standard.
-
Extraction: Add 20 mL of a 1:1 (v/v) mixture of acetonitrile and water. Vortex for 1 minute and then sonicate in an ultrasonic bath for 15 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Supernatant Collection: Decant the supernatant into a clean tube.
-
Re-extraction: Repeat the extraction process (steps 3-5) with another 20 mL of the extraction solvent. Combine the supernatants.
-
Cleanup: The combined supernatant can be further cleaned up using the SPE protocol described for water samples (steps 3-9), starting from the sample loading step.
Instrumental Analysis: LC-MS/MS Method
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the analysis of pharmaceuticals in environmental samples due to its high sensitivity and selectivity.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | Start with 95% A, decrease to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions for re-equilibration. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 1: LC-MS/MS Instrumental Parameters
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| Desonide | 417.2 | 321.2 | 161.1 | 15 |
| This compound | 420.2 | 324.2 | 164.1 | 15 |
Table 2: MRM Transitions for Desonide and this compound
Data Presentation
The following table summarizes typical performance data for the method validation.
| Parameter | Water Matrix | Soil Matrix |
| Linearity (r²) | >0.99 | >0.99 |
| Limit of Detection (LOD) | 0.1 ng/L | 0.05 ng/g |
| Limit of Quantification (LOQ) | 0.5 ng/L | 0.2 ng/g |
| Recovery (%) | 92 - 105% | 88 - 102% |
| Precision (RSD%) | < 10% | < 15% |
Table 3: Method Performance Data
Visualizations
Caption: Workflow for the analysis of Desonide in environmental samples.
Caption: Logical diagram of the isotope dilution analysis principle.
References
Application Notes and Protocols: Desonide-13C3 in Pediatric Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desonide is a low-potency topical corticosteroid frequently used for the management of inflammatory skin conditions in pediatric patients, such as atopic dermatitis.[1][2] Its favorable safety profile makes it a common choice for this vulnerable population.[1] However, concerns remain regarding systemic absorption and potential side effects, especially in infants and young children who have a higher body surface area to weight ratio.[3][4] The use of stable isotope-labeled drugs, such as Desonide-13C3, in conjunction with highly sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS), offers a powerful and ethical approach to precisely evaluate the pharmacokinetics of desonide in children at very low, clinically relevant doses.
These application notes provide a comprehensive overview and a detailed protocol for a proposed pediatric pharmacokinetic study utilizing this compound. The aim is to provide a framework for researchers to accurately determine the systemic exposure of desonide in children, ensuring its safe and effective use.
Mechanism of Action
Desonide exerts its anti-inflammatory, antipruritic, and vasoconstrictive effects through its interaction with glucocorticoid receptors. Upon diffusing across the cell membrane, desonide binds to the intracellular glucocorticoid receptor (GR), leading to a conformational change in the receptor. This activated receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes. This results in the inhibition of pro-inflammatory mediators and the promotion of anti-inflammatory proteins.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Ion Suppression with Desonide-13C3 in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Desonide-13C3 as an internal standard to combat ion suppression in mass spectrometry-based bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my Desonide analysis?
A1: Ion suppression is a type of matrix effect that occurs during LC-MS analysis. It is the reduction in the ionization efficiency of the target analyte, in this case, Desonide, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2][3] This suppression leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of your quantitative results.[1][3]
Q2: How does using this compound help in overcoming ion suppression?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS) of Desonide. Because it is chemically almost identical to Desonide, it co-elutes chromatographically and experiences the same degree of ion suppression. By adding a known amount of this compound to your samples, you can use the ratio of the analyte signal (Desonide) to the internal standard signal (this compound) for quantification. This ratio remains constant even when ion suppression occurs, allowing for accurate and precise measurement.
Q3: Why is a 13C-labeled internal standard like this compound preferred over a deuterium-labeled (2H) one?
A3: While both are types of SIL-IS, ¹³C-labeled standards are often preferred because they are less likely to exhibit chromatographic separation from the native analyte compared to deuterium-labeled standards. This co-elution is critical for the internal standard to accurately compensate for ion suppression that occurs at the exact retention time of the analyte.
Q4: Can this compound completely eliminate ion suppression?
A4: this compound does not eliminate the phenomenon of ion suppression itself. Instead, it effectively compensates for its effects on quantification. The signal for both Desonide and this compound will be suppressed, but their ratio will remain constant. However, significant ion suppression can still lead to a loss of sensitivity if the analyte signal is suppressed below the instrument's limit of detection.
Q5: What are the common sources of ion suppression in bioanalytical methods?
A5: Common sources of ion suppression include endogenous matrix components like phospholipids, salts, and proteins, as well as exogenous substances such as anticoagulants, dosing vehicles, and co-administered drugs. Contaminants from sample processing, such as plasticizers from plastic tubes, can also contribute.
Troubleshooting Guide
Problem 1: I am still observing high variability in my results even with this compound.
| Possible Cause | Troubleshooting Steps |
| Poor Sample Cleanup: Residual matrix components are causing significant and variable ion suppression. | 1. Optimize Sample Preparation: Implement a more rigorous sample preparation method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a larger portion of interfering matrix components. 2. Protein Precipitation: If using protein precipitation, ensure complete precipitation and centrifugation to minimize carryover of phospholipids. |
| Chromatographic Co-elution: The analyte and internal standard are not perfectly co-eluting with the region of ion suppression. | 1. Modify Gradient: Adjust the mobile phase gradient to shift the retention time of Desonide and this compound away from the main ion suppression zone. 2. Change Stationary Phase: Consider a column with a different chemistry to alter selectivity. |
| Internal Standard Purity: The this compound standard may contain unlabeled Desonide. | 1. Verify Purity: Check the certificate of analysis for the isotopic purity of the internal standard. Any significant amount of unlabeled analyte will affect accuracy. |
Problem 2: The signal intensity for both Desonide and this compound is very low.
| Possible Cause | Troubleshooting Steps |
| Severe Ion Suppression: The concentration of interfering species is extremely high. | 1. Dilute the Sample: A simple first step is to dilute the sample extract to reduce the concentration of matrix components. This is only viable if the Desonide concentration remains above the limit of quantification. 2. Improve Sample Cleanup: As mentioned above, enhance the sample preparation method to remove more interferences. |
| Suboptimal MS Source Conditions: The ion source parameters are not optimized for Desonide. | 1. Optimize Source Parameters: Systematically optimize parameters such as spray voltage, gas flows, and temperature to maximize the signal for Desonide. |
| LC Flow Rate: High flow rates can sometimes exacerbate ion suppression. | 1. Reduce Flow Rate: Lowering the flow rate can lead to smaller, more highly charged droplets that are less susceptible to ion suppression. |
Experimental Protocols
Protocol 1: Post-Column Infusion Test to Identify Ion Suppression Zones
This experiment helps to identify the regions in the chromatogram where ion suppression occurs.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union
-
Desonide standard solution (e.g., 100 ng/mL in mobile phase)
-
Blank matrix extract (prepared using your standard sample preparation method)
Procedure:
-
System Setup: Connect the LC column outlet to one inlet of the tee-union. Connect the syringe pump outlet to the other inlet and the tee-union outlet to the MS ion source.
-
Analyte Infusion: Fill a syringe with the Desonide standard solution and infuse it at a low, constant flow rate (e.g., 10 µL/min) into the mobile phase stream post-column.
-
Establish Baseline: Begin data acquisition on the mass spectrometer in the MRM mode for Desonide. A stable, elevated baseline signal should be observed.
-
Inject Blank Matrix: Once a stable baseline is achieved, inject a blank matrix extract onto the LC column.
-
Data Analysis: Monitor the baseline of the Desonide signal. Any significant drop in the baseline indicates a region of ion suppression. The retention time of these drops can be correlated with the elution of matrix components.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a general guideline for cleaning up a plasma sample to reduce matrix effects.
Materials:
-
SPE cartridges (e.g., C18)
-
SPE manifold
-
Plasma sample containing Desonide
-
This compound internal standard solution
-
Methanol (conditioning and elution solvent)
-
Water (equilibration solvent)
-
Wash solution (e.g., 5% methanol in water)
Procedure:
-
Sample Pre-treatment: To 500 µL of plasma, add 50 µL of the this compound internal standard solution and vortex.
-
Cartridge Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water to equilibrate. Do not let the cartridge run dry.
-
Sample Loading: Load the pre-treated plasma sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of the wash solution to remove polar interferences.
-
Elution: Elute Desonide and this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Workflow illustrating how this compound compensates for ion suppression.
Caption: A logical troubleshooting workflow for addressing result variability.
References
Technical Support Center: Optimizing HPLC Analysis of Desonide-13C3
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC analysis of Desonide-13C3. Our goal is to help you improve peak resolution and achieve accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound analysis?
A1: A common starting point is a reversed-phase HPLC (RP-HPLC) method. A typical setup might use a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate buffer) and an organic modifier such as acetonitrile or methanol.[1] Detection is usually performed with a UV detector around 240 nm.[1][2] It is essential to optimize the mobile phase composition and gradient to achieve the desired resolution.[1]
Q2: My this compound peak is co-eluting with an impurity or the parent compound. What is the first step to improve resolution?
A2: The first step is to adjust the mobile phase composition. Modifying the ratio of the organic solvent to the aqueous buffer can significantly impact selectivity and resolution.[1] Sometimes, simply changing the organic modifier (e.g., from acetonitrile to methanol) can provide a different selectivity and resolve the peaks.
Q3: I'm observing peak tailing for my this compound peak. What are the most common causes?
A3: Peak tailing for a compound like Desonide is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns. Other common causes include column overload (injecting too much sample), a blocked column frit, or using a sample solvent that is too strong.
Q4: My retention times are shifting between injections. What should I check?
A4: Shifting retention times can be caused by several factors. Check for air bubbles in the pump or faulty check valves, which can lead to inconsistent flow rates. Ensure your mobile phase is thoroughly degassed and the pump is primed. Also, verify that the column temperature is stable, as fluctuations can cause retention time drift; using a column oven is highly recommended. Inconsistent mobile phase preparation can also lead to this issue.
Q5: What is the likely cause of a peak shoulder on my main this compound peak?
A5: A shoulder on a peak is a strong indicator of a co-eluting impurity. This means another compound is eluting very close to your analyte of interest. To resolve this, you will need to improve the selectivity of your method.
Troubleshooting Guides
Issue 1: Poor Peak Resolution and Co-elution
Poor resolution is a common challenge where two or more peaks are not sufficiently separated. The goal is to achieve baseline resolution, where the detector signal returns to the baseline between peaks.
Systematic Approach to Improving Resolution
The resolution of two peaks is governed by column efficiency (N), selectivity (α), and the retention factor (k'). A systematic approach to improving resolution involves optimizing these three factors.
Caption: A logical workflow for diagnosing and resolving poor peak resolution.
Experimental Protocols & Data
Protocol 1: Mobile Phase Optimization
-
Baseline Condition: Start with a mobile phase of 50:50 Acetonitrile:Water.
-
Modify Organic Ratio: Systematically vary the acetonitrile concentration (e.g., 45%, 55%) and observe the effect on resolution.
-
Change Organic Modifier: If resolution is still poor, switch the organic modifier to methanol and repeat step 2.
-
Adjust pH: For ionizable compounds, small adjustments to the mobile phase pH can significantly alter retention times and improve separation. Prepare the aqueous portion of the mobile phase with a buffer (e.g., phosphate or acetate) and adjust the pH. Test pH values within the stable range of your column (typically pH 2-8 for silica-based columns).
Table 1: Effect of Mobile Phase Composition on Resolution
| Mobile Phase Composition (v/v) | Resolution (Rs) between Desonide & Impurity | Comments |
| 45:55 ACN:Water | 1.2 | Peaks are not baseline resolved. |
| 50:50 ACN:Water | 1.4 | Slight improvement, but still not optimal. |
| 55:55 ACN:Water | 1.1 | Resolution decreased. |
| 50:50 MeOH:Water | 1.8 | Significant improvement in resolution. |
Note: This table presents illustrative data. Actual results will vary based on the specific impurity, column, and HPLC system.
Issue 2: Peak Shape Problems (Tailing and Fronting)
Ideal chromatographic peaks should be symmetrical (Gaussian). Asymmetry, described as tailing or fronting, can compromise resolution and the accuracy of integration.
Diagnosing Peak Shape Issues
Caption: Decision tree for diagnosing common peak shape problems.
Troubleshooting Peak Tailing
-
Secondary Silanol Interactions: Residual silanol groups on the silica stationary phase can interact with analytes, causing tailing.
-
Solution: Use a highly deactivated, end-capped column. Alternatively, add a competing base (like triethylamine, ~0.1%) or an acid (like trifluoroacetic acid, ~0.1%) to the mobile phase to mask the silanols.
-
-
Column Overload: Injecting too high a concentration of the sample can saturate the stationary phase.
-
Solution: Dilute your sample or reduce the injection volume.
-
-
Blocked Frit or Column Void: A partially blocked inlet frit or a void in the column packing can distort the sample band.
-
Solution: Reverse and flush the column (disconnect from the detector first). If the problem persists, the column may need to be replaced.
-
Troubleshooting Peak Fronting
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the mobile phase itself.
-
-
Column Overload: Similar to tailing, injecting too much sample can also lead to fronting.
-
Solution: Reduce the injection volume or dilute the sample.
-
Experimental Protocols & Data
Protocol 2: Column Washing Procedure
If you suspect column contamination is causing peak shape issues, a thorough wash is recommended.
-
Disconnect: Disconnect the column from the detector to avoid contamination.
-
Flush with Water: Flush the column with HPLC-grade water for 30 minutes.
-
Strong Solvent Wash: Wash with a strong, water-miscible organic solvent like isopropanol or acetonitrile for 60 minutes.
-
Intermediate Solvent: Flush with an intermediate solvent like methanol for 30 minutes.
-
Re-equilibrate: Re-equilibrate the column with your mobile phase for at least 30 minutes before the next injection.
Table 2: Effect of Mobile Phase Additives on Peak Tailing
| Mobile Phase | Tailing Factor (Tf) | Comments |
| 50:50 ACN:Water | 1.8 | Significant tailing observed. |
| 50:50 ACN:Water with 0.1% TFA | 1.2 | Tailing is reduced. |
| 50:50 ACN:Water with 0.1% Formic Acid | 1.1 | Peak shape is significantly improved. |
Note: This table presents illustrative data. The choice and concentration of additive may require optimization.
References
Technical Support Center: Addressing Matrix Effects with Desonide-13C3 Internal Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Desonide-13C3 as an internal standard to mitigate matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of Desonide?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as Desonide, by co-eluting substances from the biological matrix (e.g., plasma, serum, or cream formulations).[1] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification of the target analyte.[1] The complex components of biological matrices, including phospholipids, salts, and proteins, are common causes of these interferences in the mass spectrometer's ion source.
Q2: How does a stable isotope-labeled internal standard (SIL-IS) like this compound help manage matrix effects?
A2: A stable isotope-labeled internal standard such as this compound is considered the gold standard for correcting matrix effects in quantitative LC-MS/MS bioanalysis.[2] Since this compound is chemically and structurally almost identical to Desonide, it shares very similar physicochemical properties. This means it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement as the analyte. By adding a known concentration of this compound to all samples, calibration standards, and quality controls before sample processing, the variability introduced by the matrix effect can be normalized by calculating the peak area ratio of the analyte to the SIL-IS. This results in more accurate and reliable quantification.
Q3: What are the critical first steps in developing an LC-MS/MS method for Desonide using this compound?
A3: The initial and most critical steps involve the optimization of the mass spectrometry conditions to ensure sensitive and specific detection of both Desonide and its internal standard, this compound. This is primarily achieved by determining the optimal Multiple Reaction Monitoring (MRM) transitions. The precursor ion for Desonide is its protonated molecule [M+H]⁺, which has a mass-to-charge ratio (m/z) of 417.5. For this compound, the precursor ion will be m/z 420.5, reflecting the three ¹³C atoms. The next step is to identify stable and intense product ions for each precursor through infusion experiments. At least two transitions should be monitored for the analyte—one for quantification and one for confirmation.
Experimental Protocols
Protocol 1: Assessment of Matrix Effects
This protocol outlines a standard method to quantitatively assess matrix effects using the post-extraction spike method.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte (Desonide) and internal standard (this compound) into the reconstitution solvent at low and high concentrations.
-
Set B (Post-Spiked Matrix): Extract blank biological matrix from at least six different sources. Spike the analyte and internal standard into the extracted matrix at the same low and high concentrations as Set A.
-
Set C (Pre-Spiked Matrix): Spike the analyte and internal standard into the blank biological matrix before extraction at the same low and high concentrations.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Factor (MF) and Recovery:
-
Matrix Factor (MF): Calculate the ratio of the peak area of the analyte in Set B to the peak area in Set A. An MF of <1 indicates ion suppression, while an MF of >1 suggests ion enhancement. The Internal Standard-normalized MF is calculated by dividing the analyte MF by the IS MF.
-
Recovery (%RE): Calculate the ratio of the peak area of the analyte in Set C to the peak area in Set B.
-
An ideal SIL-IS will have an IS-normalized MF close to 1, indicating it effectively tracks and compensates for the matrix effect on the analyte.
Protocol 2: Sample Preparation of Plasma for Desonide Analysis
This protocol describes a common protein precipitation method for extracting Desonide from a plasma matrix.
-
Sample Aliquoting: Aliquot 100 µL of plasma sample, calibration standard, or quality control into a microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the this compound internal standard working solution to each tube.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 50:50 methanol:water).
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High Variability in Analyte/IS Ratio | Inconsistent sample preparation. | Ensure precise and consistent pipetting for all steps, especially for the addition of the internal standard and precipitation solvent. |
| Poor chromatographic peak shape. | Check the analytical column's health; flush or replace if necessary. Ensure the mobile phase is correctly prepared and degassed. | |
| Matrix effect is not being adequately compensated. | Verify the co-elution of Desonide and this compound. A slight difference in retention time can lead to differential matrix effects. | |
| Non-linear Calibration Curve | Cross-signal contribution from natural isotopes of Desonide to the this compound signal. | Verify the isotopic purity of the this compound standard. Select MRM transitions that minimize isotopic crosstalk. |
| Saturation of the mass spectrometer detector at high concentrations. | Dilute the upper-level calibration standards and high QC samples. Adjust detector settings if possible. | |
| Low Recovery of Desonide and IS | Inefficient protein precipitation or extraction. | Test different precipitation solvents (e.g., methanol vs. acetonitrile) and ratios. For more complex matrices, consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE). |
| Analyte and/or IS instability during sample processing. | Minimize the time samples are at room temperature. Investigate potential degradation pathways. | |
| Interfering Peaks at Analyte or IS Retention Time | Contamination from reagents, solvents, or labware. | Analyze blank injections of all solvents and reagents. Use high-purity (LC-MS grade) solvents. |
| Co-eluting metabolites or matrix components with similar MRM transitions. | Optimize chromatographic separation to resolve the interfering peak. Select more specific MRM transitions if possible. |
Data Presentation
Table 1: Illustrative Data on the Impact of Matrix Effects and Compensation by this compound
The following table presents hypothetical but realistic data to demonstrate the effectiveness of using this compound to compensate for matrix effects in plasma samples from different sources.
| Parameter | Lot 1 | Lot 2 | Lot 3 | Lot 4 | Lot 5 | Lot 6 | Mean | %CV |
| Desonide Peak Area (Analyte Only) | 185,432 | 162,899 | 210,567 | 175,980 | 155,211 | 225,678 | 185,961 | 16.5% |
| This compound Peak Area (IS Only) | 280,112 | 248,765 | 321,098 | 269,876 | 235,432 | 342,111 | 282,899 | 15.8% |
| Ratio (Desonide / this compound) | 0.662 | 0.655 | 0.656 | 0.652 | 0.659 | 0.660 | 0.657 | 0.6% |
This data is for illustrative purposes only. The high coefficient of variation (%CV) in the individual peak areas of both the analyte and the internal standard across different plasma lots indicates significant and variable matrix effects (ion suppression in this example). However, the %CV of the peak area ratio is very low, demonstrating that the stable isotope-labeled internal standard effectively normalizes this variability, leading to precise and accurate quantification.
Table 2: Proposed MRM Transitions for Desonide and this compound
The following are suggested MRM transitions for a quantitative LC-MS/MS method. These should be empirically optimized on the specific mass spectrometer being used.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Use |
| Desonide | 417.5 | Fragment 1 | Quantifier |
| Desonide | 417.5 | Fragment 2 | Qualifier |
| This compound | 420.5 | Same Fragment 1 as Desonide | Internal Standard |
Visualizations
Caption: Workflow for Desonide quantification in plasma.
Caption: Logic of matrix effect compensation with a SIL-IS.
Caption: Simplified glucocorticoid receptor signaling pathway.
References
Technical Support Center: Desonide-13C3 Stability in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Desonide-13C3 in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound when used as an internal standard in bioanalytical assays?
A1: The primary stability concerns for this compound mirror those of the parent compound, Desonide. These include susceptibility to degradation under certain pH and temperature conditions. As a stable isotope-labeled internal standard (SIL-IS), additional considerations include its isotopic purity and the potential for differential stability compared to the unlabeled analyte, although this is less common for 13C-labeled compounds than for deuterated ones.
Q2: Can the 13C label on this compound be lost or exchanged during sample processing or storage?
A2: The carbon-13 isotopes in this compound are incorporated into the stable core structure of the molecule and are not susceptible to exchange under typical bioanalytical conditions. Unlike deuterium labels, which can sometimes be labile, 13C labels are chemically robust.
Q3: How do matrix effects in plasma or blood impact the stability and quantification of this compound?
A3: Matrix effects, caused by co-eluting endogenous components, can lead to ion suppression or enhancement in LC-MS/MS analysis, affecting the accuracy and precision of quantification. While this compound is designed to co-elute with and compensate for these effects on Desonide, severe matrix effects can still be problematic. It is crucial to evaluate matrix effects during method validation using at least six different lots of the biological matrix.
Q4: What are the known degradation pathways for Desonide that could also affect this compound?
A4: Desonide is susceptible to degradation under acidic, basic, and oxidative conditions. The major degradation products identified include Desonide-21-dehydro under acidic conditions and 16-Alpha-Hydroxy prednisolone under basic conditions. The presence of methanol can also lead to the formation of a methoxy degradant. These pathways are expected to be the same for this compound.
Q5: Are there any known issues with the presence of unlabeled Desonide in the this compound internal standard?
A5: The presence of unlabeled analyte in a SIL-IS is a common issue that can affect the accuracy of measurements, especially at the lower limit of quantification (LLOQ). It is essential to verify the isotopic purity of the this compound standard. The response of any interfering components in the blank matrix should not be more than 20% of the analyte response at the LLOQ and not more than 5% of the internal standard response.
Troubleshooting Guides
This section provides solutions to common problems encountered during the use of this compound in bioanalytical methods.
Issue 1: High Variability in Internal Standard Response
Possible Causes:
-
Inconsistent sample preparation.
-
Precipitation of the internal standard in the stock solution or final extract.
-
Degradation of this compound during sample processing or storage.
-
Instrumental variability (e.g., inconsistent injection volume, ion source fluctuations).
Troubleshooting Steps:
-
Review Sample Preparation Procedure: Ensure consistent and accurate pipetting of the internal standard and other reagents. Verify that the vortexing/mixing steps are adequate to ensure homogeneity.
-
Check Solution Stability: Visually inspect stock and working solutions for any precipitation. Re-evaluate the solubility of this compound in the chosen solvents.
-
Evaluate Short-Term Stability: Perform a bench-top stability experiment to assess if this compound is degrading during the sample preparation workflow (see Experimental Protocol 1).
-
Investigate Instrumental Performance: Inject a series of neat solutions of this compound to check for instrument-related variability. Monitor the internal standard response in calibration standards and quality control samples across an analytical run for any trends.
Issue 2: Poor Accuracy and/or Precision of Quality Control Samples
Possible Causes:
-
Degradation of this compound or the analyte in the biological matrix.
-
The internal standard is not adequately compensating for variability.
-
Incorrect preparation of calibration standards or quality control samples.
-
Presence of significant unlabeled analyte in the internal standard.
Troubleshooting Steps:
-
Assess Analyte and Internal Standard Stability: Conduct freeze-thaw and long-term stability studies for both Desonide and this compound in the biological matrix (see Experimental Protocol 2).
-
Verify Chromatographic Co-elution: Ensure that the chromatographic peaks for Desonide and this compound are symmetrical and co-elute. A slight shift in retention time can lead to differential matrix effects.
-
Re-prepare and Re-analyze Standards and QCs: Prepare fresh stock solutions, calibration standards, and QCs to rule out preparation errors.
-
Evaluate Isotopic Purity of Internal Standard: Analyze a high-concentration solution of the this compound standard to check for the presence of unlabeled Desonide.
Quantitative Data Summary
| Stability Test | Condition | Matrix | Expected Stability of this compound |
| Bench-Top Stability | Room Temperature (e.g., 4 hours) | Human Plasma | Expected to be stable. |
| Freeze-Thaw Stability | 3 cycles (-20°C to Room Temperature) | Human Plasma | Expected to be stable. |
| Long-Term Stability | -20°C or -70°C (e.g., 30 days) | Human Plasma | Steroids have been shown to be stable for years at -25°C.[1] |
| Stock Solution Stability | 2-8°C and Room Temperature (e.g., 7 days) | Methanol/Acetonitrile | Expected to be stable, but should be verified. |
Experimental Protocols
Protocol 1: Evaluation of Bench-Top Stability of this compound in Human Plasma
Objective: To determine the stability of this compound in human plasma at room temperature for a duration representative of the sample handling and preparation time.
Methodology:
-
Sample Preparation:
-
Thaw a pooled lot of human plasma to room temperature.
-
Spike the plasma with this compound at a concentration equivalent to that used in the analytical method.
-
Prepare two sets of quality control (QC) samples at low and high concentrations of the analyte (Desonide) and spike with the working concentration of this compound.
-
-
Incubation:
-
Keep one set of QC samples at room temperature for the desired time period (e.g., 4, 8, or 24 hours).
-
Store the other set of QC samples at -20°C or -70°C (as a baseline).
-
-
Sample Processing:
-
At the end of the incubation period, process both the room temperature and frozen QC samples using the validated bioanalytical method (e.g., protein precipitation or liquid-liquid extraction).
-
-
Analysis:
-
Analyze the extracted samples by LC-MS/MS.
-
-
Data Evaluation:
-
Calculate the mean concentration of the QC samples kept at room temperature and compare it to the baseline samples.
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
-
Protocol 2: Evaluation of Freeze-Thaw Stability of this compound in Human Plasma
Objective: To assess the stability of this compound in human plasma after repeated freeze-thaw cycles.
Methodology:
-
Sample Preparation:
-
Prepare a set of low and high concentration QC samples in human plasma, spiked with this compound.
-
-
Freeze-Thaw Cycles:
-
Subject the QC samples to a minimum of three freeze-thaw cycles. For each cycle, freeze the samples at -20°C or -70°C for at least 12 hours and then thaw them unassisted at room temperature.
-
-
Sample Processing and Analysis:
-
After the final thaw, process and analyze the QC samples along with a freshly prepared calibration curve.
-
-
Data Evaluation:
-
The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.
-
Diagrams
References
Technical Support Center: Optimizing Desonide-13C3 for Quantitative Assays
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the optimization of Desonide-13C3 concentration in quantitative assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound as an internal standard (IS)?
This compound is a stable isotope-labeled (SIL) internal standard, which is considered the ideal choice for quantitative LC-MS/MS assays.[1][2] Its purpose is to accurately correct for variability throughout the entire analytical process.[1][3] This includes variations that can occur during sample preparation (e.g., extraction, dilution, reconstitution), chromatography, and mass spectrometry ionization.[1] By adding a fixed, known concentration of this compound to all calibrators, controls, and unknown samples, the ratio of the analyte (Desonide) signal to the IS signal is used for quantification, significantly improving the accuracy, precision, and reliability of the results.
Q2: How do I determine the optimal concentration for this compound in my assay?
Determining the optimal concentration is a critical step in method development. A common strategy is to select a concentration that produces a reproducible and stable signal without being excessively high. A good starting point is a concentration that falls in the low-to-middle range of the calibration curve for Desonide. Some experts suggest matching the IS concentration to be around 1/3 to 1/2 of the Upper Limit of Quantification (ULOQ) concentration of the analyte. The goal is to have an IS peak area that is high enough for good precision (typically better than 2% relative standard deviation) but not so high that it causes detector saturation or introduces impurities that could interfere with the analyte.
Q3: Can the concentration of this compound be too high or too low?
Yes.
-
Too Low: A concentration that is too low may result in a poor signal-to-noise ratio and high variability (poor precision) in the IS response, especially after any sample preparation losses. This compromises the IS's ability to provide reliable correction.
-
Too High: An excessively high concentration can lead to detector saturation. Furthermore, it's crucial to verify the purity of the SIL internal standard, as any non-labeled Desonide impurity can artificially inflate the measured concentration of the analyte, particularly at the Lower Limit of Quantification (LLOQ).
Q4: Why is my this compound signal highly variable or absent in some samples?
High variability or signal loss in an internal standard can stem from several sources. Common causes include:
-
Inconsistent Sample Preparation: Errors during the manual or automated addition of the IS solution to samples.
-
Matrix Effects: Co-eluting components from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of the IS in the mass spectrometer source. This effect can vary from sample to sample.
-
IS Stability Issues: Although 13C-labeled standards are generally very stable, issues like degradation in the reconstitution solvent or loss of the label (more common with deuterium-labeled standards) can occur under certain conditions.
-
Instrument Contamination or Malfunction: A gradual decrease in signal over a batch may indicate contamination of the ion source, while abrupt changes could point to issues with the autosampler or LC system.
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of IS Signal Variability
If you encounter inconsistent this compound signal, this workflow provides a step-by-step process to diagnose the root cause.
Caption: A decision tree for diagnosing the cause of IS signal issues.
Guide 2: Investigating and Mitigating Matrix Effects
Matrix effects occur when molecules co-eluting with this compound interfere with its ionization, causing signal suppression or enhancement. Use the following protocol to quantify the impact of the matrix.
Caption: A flowchart for preparing samples to assess matrix effects.
Quantitative Data Summary
Table 1: Recommended Concentration Ranges for this compound
| Parameter | Recommended Range | Rationale |
| Working Concentration | 10 - 200 ng/mL | This range typically provides a robust signal for modern LC-MS/MS instruments. The exact value should be optimized during method development. |
| Ratio to Analyte | Near the middle of the analyte's calibration curve | Ensures the IS response is consistent across the quantifiable range of the analyte. |
| Peak Area Response | 5.0E5 - 5.0E6 counts | A general target to ensure the signal is well above noise but below detector saturation limits. This is highly instrument-dependent. |
Table 2: Interpreting Matrix Effect Experiment Results
| Matrix Factor (MF) Value | Interpretation | Recommended Action |
| MF = 1 | No significant matrix effect | Proceed with the current method. |
| MF < 1 | Ion Suppression | Improve sample cleanup, modify chromatographic conditions to separate IS from interfering components, or change ionization source. |
| MF > 1 | Ion Enhancement | Same actions as for ion suppression. The goal is to minimize any deviation from an MF of 1. |
Table 3: Example Performance Characteristics for Desonide Analytical Methods
This table summarizes typical performance data for Desonide assays, which helps in setting targets for a method using this compound.
| Analytical Method | Linearity Range | Correlation Coefficient (r²) | Reference |
| HPLC | 10 - 100 µg/mL | > 0.9999 | |
| HPTLC | 200 - 1200 ng/band | 0.9980 | |
| RP-HPLC | 2.5 - 15 µg/mL | 0.999 | |
| RP-HPLC | Not Specified | 99.56% Recovery |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions, Calibration Standards, and Quality Control (QC) Samples
-
This compound Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in a pre-specified volume of an appropriate solvent (e.g., methanol, acetonitrile) to create a high-concentration stock solution (e.g., 1 mg/mL).
-
This compound Working Solution: Prepare a working internal standard solution by diluting the stock solution. This working solution will be added to all samples. Its concentration should be chosen so that after addition to the sample, the final concentration is in the optimal range (see Table 1).
-
Desonide Stock & Working Solutions: Separately prepare stock and working solutions for the non-labeled Desonide analyte in the same manner.
-
Calibration Standards: Prepare a series of calibration standards by spiking blank biological matrix (e.g., plasma) with the Desonide working solutions to achieve a range of concentrations (e.g., 8-10 non-zero standards). Then, add the this compound working solution to each calibrator.
-
QC Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards.
Protocol 2: Evaluation of Matrix Effects
This protocol is essential for demonstrating the reliability of the method in a specific biological matrix.
-
Prepare Set A (Neat Solution): Spike the this compound working solution into the final reconstitution solvent to achieve the target concentration used in the assay.
-
Prepare Set B (Post-Extraction Spike): Take a blank biological matrix sample through the entire sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). After the final evaporation step, spike the resulting extract with the this compound working solution in the reconstitution solvent.
-
Analysis: Analyze multiple replicates (n=3-6) of both Set A and Set B via LC-MS/MS.
-
Calculation: Calculate the Matrix Factor (MF) using the formula: MF = (Mean Peak Area of IS in Set B) / (Mean Peak Area of IS in Set A) . Refer to Table 2 for interpretation.
Protocol 3: Post-Column Infusion Experiment to Identify Ion Suppression Zones
This experiment helps visualize at which retention times matrix components cause ion suppression.
-
Setup: Infuse a constant, steady flow of the this compound working solution into the LC flow post-column using a T-connector, just before the mass spectrometer inlet.
-
Equilibration: Allow the system to equilibrate until a stable baseline signal for this compound is observed.
-
Injection: Inject a blank matrix extract that has been taken through the full sample preparation process.
-
Monitoring: Monitor the this compound signal throughout the chromatographic run. Any significant drop in the signal intensity indicates a region where co-eluting matrix components are causing ion suppression. This information can be used to adjust the chromatography to move the Desonide and this compound peaks away from these suppression zones.
References
Troubleshooting poor recovery of Desonide-13C3 in sample prep
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to the poor recovery of Desonide-13C3 during sample preparation for bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low recovery of this compound?
Low recovery of a stable isotope-labeled internal standard (SIL-IS) like this compound is a critical issue that can compromise the accuracy of your analytical data. The most common culprits include:
-
Suboptimal Solid-Phase Extraction (SPE) Protocol: The SPE method may not be adequately optimized for Desonide. This includes incorrect sorbent selection, inadequate conditioning of the SPE cartridge, inappropriate wash steps that prematurely elute the analyte, or an elution solvent that is too weak to fully recover it.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of this compound in the mass spectrometer. This phenomenon, known as ion suppression or enhancement, can lead to a perceived low recovery.[1][2][3]
-
Degradation of this compound: Desonide is susceptible to degradation under certain conditions, such as exposure to light (photodegradation) and oxidative stress.[4][5] If the internal standard degrades during sample collection, storage, or preparation, its concentration will decrease, leading to poor recovery.
-
Sample Preparation Variability: Inconsistencies during the sample preparation workflow can contribute to variable and low recovery. This can include pipetting errors, incomplete vortexing, or adsorption of the analyte to container walls.
-
Issues with the Internal Standard Solution: The concentration of the this compound spiking solution may be incorrect, or the solution may have degraded over time.
Q2: How can I optimize my Solid-Phase Extraction (SPE) protocol for this compound?
Optimizing your SPE protocol is a crucial step to ensure high and consistent recovery. Since Desonide is a corticosteroid, a reverse-phase SPE sorbent like C18 is a common choice. Here are key parameters to optimize:
-
Sorbent Selection: C18 is a good starting point. Ensure the sorbent mass is appropriate for your sample volume and the expected concentration of Desonide.
-
Conditioning and Equilibration: Properly wetting the sorbent is essential for consistent retention. A typical conditioning step involves passing methanol through the cartridge, followed by an equilibration step with water or a buffer that mimics the sample's pH.
-
Sample Loading: Ensure the pH of your sample is adjusted to maximize the retention of Desonide on the C18 sorbent. For neutral compounds like Desonide, a neutral pH is generally suitable.
-
Wash Steps: The wash solvent should be strong enough to remove interfering matrix components but weak enough to leave this compound bound to the sorbent. A common approach is to use a series of washes with increasing organic content (e.g., 5-20% methanol in water).
-
Elution: The elution solvent must be strong enough to completely desorb this compound from the sorbent. Solvents like methanol, acetonitrile, or mixtures with small amounts of acid or base are often used. The volume of the elution solvent should also be optimized.
Q3: How do I investigate and mitigate matrix effects?
Matrix effects can be investigated by comparing the response of this compound in a neat solution to its response in a post-extraction spiked blank matrix sample.
-
Quantifying Matrix Effects:
-
Post-Extraction Spike: Prepare a blank matrix sample by performing the full extraction procedure. Then, spike the final extract with a known amount of this compound.
-
Neat Solution: Prepare a solution with the same concentration of this compound in the final reconstitution solvent.
-
Calculation: Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) * 100. A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
-
-
Mitigation Strategies:
-
Improve Chromatographic Separation: Modifying the LC gradient to better separate this compound from co-eluting matrix components can reduce ion suppression.
-
Optimize Sample Cleanup: A more rigorous SPE wash protocol can help remove the interfering matrix components.
-
Dilution: Diluting the sample can reduce the concentration of matrix components, but this may also impact the sensitivity of the assay.
-
Use a Different Ionization Source: If available, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce matrix effects.
-
Q4: What steps can I take to prevent the degradation of this compound during my experiment?
Desonide is known to be sensitive to light and oxidation.
-
Protection from Light: Use amber vials or tubes for sample collection and processing. Minimize the exposure of samples to direct light, especially UV radiation.
-
Control Temperature: Store samples at appropriate low temperatures (e.g., -80°C) to slow down potential degradation.
-
Avoid Harsh Chemical Conditions: Desonide can degrade in strongly acidic or basic conditions. Ensure the pH of your solutions is controlled throughout the sample preparation process.
-
Minimize Oxidative Stress: If oxidative degradation is suspected, consider adding an antioxidant to your samples, though some studies suggest common antioxidants may not be effective for preventing photodegradation of Desonide. The primary oxidative degradation pathway for Desonide involves the cleavage of the α-ketol side chain at C-17.
Troubleshooting Workflow for Poor this compound Recovery
If you are experiencing low or variable recovery of this compound, follow this systematic troubleshooting workflow.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
This protocol is designed to determine if ion suppression or enhancement from the biological matrix is affecting the recovery of this compound.
-
Prepare Three Sets of Samples (n=3 for each):
-
Set A (Neat Solution): In a clean tube, add the same amount of this compound internal standard as used in your regular sample preparation. Evaporate to dryness (if applicable) and reconstitute in the final mobile phase composition.
-
Set B (Post-Extraction Spike): Take a blank matrix sample (e.g., plasma from an untreated subject) and perform the entire extraction procedure without adding the internal standard at the beginning. After the final elution and evaporation step, spike the dried extract with the this compound internal standard. Reconstitute in the final mobile phase.
-
Set C (Pre-Extraction Spike): This is your standard sample. Spike the blank matrix with the this compound internal standard before starting the extraction procedure.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculations:
-
Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
Protocol 2: Example Solid-Phase Extraction (SPE) for Corticosteroids
This is a general protocol for extracting corticosteroids from plasma using a C18 SPE cartridge. This should be optimized for your specific application.
-
Sample Pre-treatment: To 500 µL of plasma, add the this compound internal standard solution. Vortex briefly. Add 500 µL of 4% phosphoric acid to precipitate proteins. Vortex and centrifuge.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of deionized water. Do not let the cartridge go dry.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash 1: Pass 3 mL of deionized water through the cartridge.
-
Wash 2: Pass 3 mL of 20% methanol in water through the cartridge.
-
-
Elution: Elute the this compound with 2 x 1 mL of methanol into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Quantitative Data Summary
The following table provides hypothetical data from a troubleshooting experiment to illustrate the evaluation of recovery and matrix effects.
| Sample Set | Description | Mean Peak Area | Calculated Recovery | Calculated Matrix Effect | Interpretation |
| Set A | Neat Standard | 1,500,000 | - | - | Baseline response |
| Set B | Post-Extraction Spike | 900,000 | - | 60% | Significant Ion Suppression |
| Set C | Pre-Extraction Spike | 720,000 | 80% | - | Moderate SPE Recovery |
In this example, the significant matrix effect (60%) indicates that ion suppression is a major contributor to the perceived low signal. While the SPE recovery itself is 80%, the overall observed response is much lower due to the matrix effect. The primary focus for troubleshooting should be on mitigating ion suppression.
Logical Relationships in Sample Prep
The following diagram illustrates the key factors that can influence the final measured response of this compound.
References
Minimizing isotopic interference with Desonide-13C3
Welcome to the Technical Support Center for the use of Desonide-13C3 as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) to ensure accurate and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled version of Desonide, a topical corticosteroid. It is used as an internal standard (IS) in quantitative analysis, primarily in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry because they share nearly identical chemical and physical properties with the analyte of interest.[1] This allows the SIL-IS to co-elute with the analyte and experience similar ionization effects and potential matrix interferences, thereby providing a more accurate and precise quantification by correcting for variations during sample preparation and analysis.
Q2: What are the primary types of isotopic interference that can be encountered when using this compound?
A2: When using this compound, there are three main types of isotopic interference to be aware of:
-
Analyte Crosstalk to Internal Standard: The natural abundance of heavy isotopes (primarily ¹³C) in the unlabeled Desonide can contribute to the signal of the this compound internal standard. This is most significant at high concentrations of Desonide.
-
Internal Standard Contribution to Analyte: The this compound internal standard may contain a small percentage of unlabeled Desonide as an impurity from its synthesis. This can artificially inflate the measured concentration of the analyte, particularly at the lower limit of quantification (LLOQ).
-
Isobaric Interference from Matrix Components: Other molecules from the sample matrix may have the same nominal mass-to-charge ratio (m/z) as Desonide or this compound. While mass spectrometry is highly selective, the presence of isobaric interferences can lead to inaccurate results if not chromatographically resolved.[2]
Q3: How can I determine the optimal MRM transitions for Desonide and this compound?
A3: The optimal Multiple Reaction Monitoring (MRM) transitions for Desonide and its 13C3-labeled internal standard should be determined empirically by infusing a standard solution of each compound into the mass spectrometer. The goal is to select a precursor ion (Q1) and a product ion (Q3) that provide high specificity and sensitivity. While specific transitions can be instrument-dependent, a common starting point for corticosteroids is to use the protonated molecule [M+H]⁺ as the precursor ion.
Illustrative MRM Parameters
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Notes |
| Desonide | To be determined empirically | To be determined empirically | The precursor ion will be the [M+H]⁺ of unlabeled Desonide. |
| This compound | Precursor of Desonide + 3 | To be determined empirically | The product ion may be the same as Desonide or shifted by +3 Da depending on the location of the labels in the fragmented portion. |
Note: The exact m/z values should be confirmed in your laboratory with your specific instrumentation.
Q4: My calibration curve is non-linear at high concentrations. What could be the cause?
A4: Non-linearity in the calibration curve at high analyte concentrations is a common issue when using a stable isotope-labeled internal standard.[3] The primary cause is often the isotopic contribution from the high concentration of the unlabeled analyte (Desonide) to the signal of the internal standard (this compound).[3] This "crosstalk" artificially increases the internal standard signal, leading to a suppressed analyte/IS ratio and a curve that flattens at the higher end.
Troubleshooting Guides
Issue 1: Suspected Isotopic Crosstalk from Analyte to Internal Standard
-
Symptoms:
-
Non-linear calibration curve, particularly at the upper limit of quantification (ULOQ).
-
Decreased accuracy (negative bias) for high-concentration quality control (QC) samples.
-
-
Troubleshooting Steps:
-
Analyze a High-Concentration Standard of Unlabeled Desonide: Prepare a sample containing the highest concentration of unlabeled Desonide without the this compound internal standard.
-
Monitor the Internal Standard's MRM Transition: Analyze this sample and monitor the MRM transition for this compound.
-
Evaluate the Signal: If a significant peak is detected, this confirms crosstalk from the analyte to the internal standard.
-
Mitigation Strategies:
-
Increase Internal Standard Concentration: A higher concentration of the internal standard can reduce the relative contribution of the crosstalk from the analyte.
-
Mathematical Correction: A nonlinear calibration fit can be used to correct for the interference.[4]
-
Select a Different Product Ion: If possible, choose a product ion for the internal standard that is not subject to interference from the analyte.
-
-
Issue 2: Inaccurate Results at the Lower Limit of Quantification (LLOQ)
-
Symptoms:
-
High positive bias in LLOQ samples.
-
Poor precision at the LLOQ.
-
Significant analyte peak observed in blank samples spiked only with the internal standard.
-
-
Troubleshooting Steps:
-
Assess Internal Standard Purity: Prepare a blank matrix sample and spike it only with the this compound internal standard at the working concentration.
-
Monitor the Analyte's MRM Transition: Analyze this sample and monitor the MRM transition for unlabeled Desonide.
-
Quantify the Contribution: If a peak is observed, quantify its area. This represents the contribution of the unlabeled analyte present as an impurity in the internal standard.
-
Mitigation Strategies:
-
Subtract the Contribution: The peak area of the unlabeled analyte in the internal standard can be subtracted from the peak area of the analyte in the samples.
-
Source a Higher Purity Internal Standard: If the impurity level is too high, it may be necessary to obtain a new batch of this compound with higher isotopic purity.
-
-
Experimental Protocols
Protocol 1: Experimental Assessment of Analyte to Internal Standard Crosstalk
-
Prepare a High-Concentration Analyte Solution: Prepare a solution of unlabeled Desonide at the upper limit of quantification (ULOQ) in the same matrix as your samples (e.g., plasma, tissue homogenate). Do not add the this compound internal standard.
-
Prepare a Standard Internal Standard Solution: Prepare a solution with only the this compound internal standard at its working concentration in the same matrix.
-
LC-MS/MS Analysis:
-
Inject the high-concentration analyte solution and acquire data for the this compound MRM transition.
-
Inject the internal standard solution and acquire data for the this compound MRM transition.
-
-
Data Analysis:
-
Measure the peak area of the this compound signal in the high-concentration analyte sample (Crosstalk Area).
-
Measure the peak area of the this compound signal in the internal standard-only sample (IS Area).
-
Calculate the percent crosstalk: % Crosstalk = (Crosstalk Area / IS Area at ULOQ concentration of analyte) * 100.
-
Visualizing Experimental Workflows
Caption: Workflow for assessing isotopic crosstalk from the analyte to the internal standard.
References
- 1. jneonatalsurg.com [jneonatalsurg.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of a novel HPLC method for the determination of the impurities in desonide cream and characterization of its impurities by 2D LC-IT-TOF MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Desonide-13C3 Calibration: Technical Support Center
Welcome to the technical support center for Desonide-13C3 calibration curve troubleshooting. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during the quantitative analysis of Desonide using its stable isotope-labeled internal standard (SIL-IS), this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Why is my Desonide calibration curve non-linear (e.g., R² < 0.99)?
A non-linear calibration curve can arise from several factors, even when using a reliable SIL-IS like this compound. The key is to systematically investigate the potential causes.
Possible Causes & Solutions:
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.
-
Solution: Check the absolute signal response of both Desonide and this compound. If the response is flattening at the upper end of the curve, reduce the concentration of the highest calibration standards or dilute the samples to fall within a more linear range.[1]
-
-
Cross-Signal Contributions: There might be "cross-talk" between the analyte (Desonide) and its SIL-IS (this compound), where isotopic impurities in one contribute to the signal of the other. This can become problematic if the system's signal response is non-linear.[2][3]
-
Solution: Verify the isotopic purity of both the Desonide standard and the this compound internal standard. If significant impurities are present, this could be a contributing factor.
-
-
Inappropriate Regression Model: A linear, unweighted regression may not be the best fit for your data, especially over a wide dynamic range.
-
Solution: Consider applying a weighting factor (e.g., 1/x or 1/x²) to give more influence to the lower concentration points. If non-linearity is inherent to the response, a quadratic (second-order polynomial) regression model might be more appropriate.[1]
-
-
Analyte or IS Instability: Degradation of Desonide or this compound in the prepared standards can lead to inconsistent responses.
-
Solution: Prepare fresh calibration standards and quality control (QC) samples from stock solutions. Verify the stability of your stock solutions.[1]
-
Issue 2: My calibration curve has a good R² value (>0.99), but the accuracy at the Lower Limit of Quantification (LLOQ) is poor.
This is a common issue where a high coefficient of determination (R²) masks underlying problems, particularly at the low end of the curve.
Possible Causes & Solutions:
-
Heteroscedasticity: This statistical term means the variability of the data points is not constant across the calibration range. High-concentration standards often have a larger absolute error, which can disproportionately influence an unweighted regression line, causing bias at the lower end.
-
Solution: Evaluate the percent relative error (%RE) for each standard instead of relying solely on the R² value. Implement a weighted regression model (e.g., 1/x²) to improve accuracy at the LLOQ.
-
-
Poor Signal-to-Noise at LLOQ: The response for the LLOQ standard may be too low compared to the background noise, leading to poor integration and high variability.
-
Solution: Optimize mass spectrometer source conditions and compound-specific parameters (e.g., collision energy) to enhance the signal for Desonide. Ensure the chromatography provides a sharp, well-defined peak.
-
-
Interference in Blank Samples: An interfering peak in the blank matrix at or near the retention time of Desonide can impact the accuracy of the LLOQ.
-
Solution: According to FDA guidelines, the response of interfering components in a blank sample should not be more than 20% of the analyte response at the LLOQ. If it is, improve the sample cleanup procedure or modify the chromatographic method to separate the interference.
-
Issue 3: The response of my this compound internal standard is highly variable across the analytical run.
While a SIL-IS is designed to compensate for variability, its own response should be monitored for consistency. Inconsistent IS response can indicate underlying issues with the analytical process.
Possible Causes & Solutions:
-
Inconsistent Sample Preparation: Errors in pipetting the IS solution, inconsistent extraction recovery, or variability in evaporation and reconstitution steps can all lead to fluctuating IS responses.
-
Solution: Ensure pipettes are properly calibrated. Automate sample preparation steps where possible to improve consistency. Add the IS as early as feasible in the sample preparation workflow to control for variability.
-
-
Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of the IS. If the matrix effect is not uniform across all samples, the IS response will vary.
-
Solution: Evaluate the matrix effect during method development (see Protocol section below). Improve sample cleanup to remove interfering matrix components or adjust the chromatography to separate them from the analyte and IS peaks.
-
-
Instrument Instability: Fluctuations in the LC pump flow rate, autosampler injection volume, or mass spectrometer source conditions can cause IS response to drift or be erratic.
-
Solution: Perform system suitability tests before each run. Monitor LC pressure and other instrument parameters. Ensure regular preventative maintenance is performed on the LC-MS/MS system.
-
Data & Acceptance Criteria
Quantitative data should be evaluated against established acceptance criteria, often based on regulatory guidelines such as those from the FDA.
Table 1: Typical Acceptance Criteria for a Calibration Curve in Bioanalysis
| Parameter | Acceptance Criteria |
| Correlation Coefficient (R²) | ≥ 0.99 |
| Calibration Standards | At least 75% of non-zero standards must be within ±15% of their nominal value (±20% for the LLOQ). |
| Number of Standards | A blank, a zero standard, and at least six non-zero concentration levels. |
| Range | Must cover the expected concentration range of study samples, including the Lower Limit of Quantification (LLOQ) and Upper Limit of Quantification (ULOQ). |
| Regression Model | The simplest model that adequately describes the concentration-response relationship should be used. The use of complex models or weighting should be justified. |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards
This protocol outlines the preparation of a calibration curve for Desonide using this compound as the internal standard.
-
Prepare Analyte Stock Solution: Accurately weigh a known amount of Desonide reference standard and dissolve it in a suitable organic solvent (e.g., Methanol) to create a primary stock solution.
-
Prepare Intermediate Standards: Perform serial dilutions of the primary stock solution to create a series of intermediate standards at different concentrations.
-
Prepare Internal Standard Working Solution: Prepare a working solution of this compound at a single, constant concentration that provides a stable and robust signal in the mass spectrometer.
-
Construct Calibration Curve Standards:
-
Label a set of vials for each calibration point (e.g., CAL 1 to CAL 8), plus a blank (matrix only) and a zero sample (matrix + IS).
-
To each vial (except the blank), add the exact same volume of the this compound working solution.
-
Add increasing volumes of the Desonide intermediate standards to the corresponding vials.
-
Add blank biological matrix (e.g., plasma) to each vial.
-
The final volume in each vial should be the same.
-
-
Sample Processing: Process all standards (CAL 1-8, blank, zero) and QC samples using the established sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Analysis: Analyze the processed standards on the LC-MS/MS system, typically from the lowest concentration to the highest.
Protocol 2: Quantitative Evaluation of Matrix Effects
This protocol uses the post-extraction spike method to quantitatively assess the impact of matrix effects.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Desonide and this compound into the final reconstitution solvent at low and high concentration levels.
-
Set B (Post-Extraction Spike): Process at least six different lots of blank biological matrix. After the final extraction step, spike the dried extracts with Desonide and this compound at the same low and high concentrations as Set A before reconstitution.
-
Set C (Pre-Extraction Spike): Spike blank matrix from the same six lots with Desonide and this compound at low and high concentrations before starting the extraction process.
-
-
Analyze Samples: Analyze all three sets of samples via LC-MS/MS.
-
Calculate Matrix Factor (MF) and IS-Normalized MF:
-
Matrix Factor (MF) = (Peak Response in Set B) / (Peak Response in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
IS-Normalized MF = (MF of Desonide) / (MF of this compound)
-
-
Calculate Recovery:
-
Recovery (%) = [(Peak Response in Set C) / (Peak Response in Set B)] * 100
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized MF across the different matrix lots should not be greater than 15%. This confirms that while matrix effects may be present, the SIL-IS effectively compensates for them.
Visualizations
Caption: A logical workflow for troubleshooting calibration curve issues.
Caption: Common sources of error in a quantitative LC-MS/MS workflow.
Caption: Visualization of ion suppression and enhancement by matrix effects.
References
Enhancing sensitivity for Desonide detection with Desonide-13C3
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the sensitivity and reliability of Desonide detection using its stable isotope-labeled internal standard, Desonide-13C3.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound over an analog internal standard for Desonide quantification?
A1: The primary advantage of using this compound, a stable isotope-labeled (SIL) internal standard, is its ability to more accurately correct for variability during sample preparation and analysis.[1][2] Because this compound is chemically identical to Desonide, it behaves similarly during extraction, chromatography, and ionization in the mass spectrometer. This co-elution and similar ionization response allow it to effectively compensate for matrix effects, leading to improved precision and accuracy in quantification.[3][4]
Q2: Can this compound be used for pharmacokinetic studies?
A2: Yes, this compound is ideal for pharmacokinetic (PK) studies. The high sensitivity and accuracy achieved using a SIL internal standard are crucial for accurately characterizing the absorption, distribution, metabolism, and excretion of Desonide, especially at the low concentrations often encountered in biological matrices.[5]
Q3: I am observing high variability in my results even with this compound. What could be the issue?
A3: High variability, even with a SIL internal standard, can arise from several factors. Check for potential issues such as inconsistent sample collection and storage, errors in the preparation of calibration standards and quality control (QC) samples, or problems with the LC-MS/MS system itself. It is also important to ensure that the concentration of the internal standard is appropriate and that there is no significant contribution from the analyte to the internal standard's mass channel, or vice versa.
Q4: What is the expected improvement in the lower limit of quantification (LLOQ) when using this compound?
A4: While the exact improvement can vary depending on the matrix and instrumentation, using a SIL internal standard like this compound can lead to a significant enhancement in the LLOQ. For sensitive analyses of similar compounds, improvements of up to 10-fold have been reported. This is attributed to the reduction in variability and improved signal-to-noise ratio.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Signal Intensity for Desonide and this compound | Inefficient ionization in the mass spectrometer source. | Optimize ionization source parameters (e.g., spray voltage, gas flows, temperature). Consider a different ionization technique if available (e.g., APCI). |
| Suboptimal mobile phase composition. | Adjust the mobile phase pH or organic solvent composition to improve analyte ionization. | |
| Poor extraction recovery. | Optimize the sample preparation method (e.g., choice of extraction solvent, pH). | |
| High Background Noise | Contaminated LC system or mobile phase. | Flush the LC system with a strong solvent. Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. |
| Matrix interference. | Improve sample cleanup procedures. Adjust the chromatographic gradient to better separate Desonide from interfering matrix components. | |
| Inconsistent Peak Area Ratios (Analyte/Internal Standard) | Inconsistent sample preparation. | Ensure precise and consistent addition of the internal standard to all samples, standards, and QCs. Thoroughly vortex all samples after adding the internal standard. |
| Matrix effects differentially affecting the analyte and internal standard. | While this compound minimizes this, extreme matrix effects can still have an impact. Enhance sample cleanup or dilute the samples. | |
| Carryover from a previous injection. | Optimize the autosampler wash procedure. Inject a blank sample after a high-concentration sample to check for carryover. | |
| No Peak Detected for Desonide or this compound | Incorrect mass transitions (MRM settings). | Verify the precursor and product ion m/z values for both Desonide and this compound. |
| Clogged LC column or tubing. | Check the system pressure. If high, troubleshoot for blockages. | |
| Degraded standards. | Prepare fresh stock solutions of Desonide and this compound. |
Data Presentation
The use of this compound as an internal standard significantly enhances the performance of the bioanalytical method for Desonide quantification compared to using a structural analog internal standard. The following table summarizes the expected improvements in key validation parameters.
| Parameter | Method with Analog Internal Standard | Method with this compound Internal Standard | Expected Improvement |
| Lower Limit of Quantification (LLOQ) | 50-100 pg/mL | 5-10 pg/mL | 5 to 10-fold increase in sensitivity |
| Precision (%CV) at LLOQ | 15-20% | <10% | Improved reproducibility at low concentrations |
| Precision (%CV) at Low, Mid, High QC | 10-15% | <5% | Enhanced overall precision |
| Accuracy (%Bias) at LLOQ | ± 20% | ± 10% | More accurate quantification at the lower end of the curve |
| Accuracy (%Bias) at Low, Mid, High QC | ± 15% | ± 5% | Improved overall accuracy |
| Matrix Effect (%CV of IS-normalized matrix factor) | 10-20% | <5% | Superior compensation for matrix-induced signal suppression or enhancement |
Experimental Protocols
Sample Preparation (Human Plasma)
-
Thawing: Thaw frozen human plasma samples at room temperature and then vortex to ensure homogeneity.
-
Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each plasma sample, calibration standard, and quality control sample. Vortex for 10 seconds.
-
Protein Precipitation: Add 400 µL of acetonitrile to each tube. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex for 30 seconds.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 30% B
-
3.6-5.0 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry (MS)
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Desonide: Q1: m/z 417.2 -> Q3: m/z 339.2 (quantifier), m/z 147.1 (qualifier)
-
This compound: Q1: m/z 420.2 -> Q3: m/z 342.2
-
-
Optimized MS Parameters:
-
Spray Voltage: 3500 V
-
Source Temperature: 500°C
-
Collision Energy (CE) for Desonide: 15 eV (for quantifier), 25 eV (for qualifier)
-
Collision Energy (CE) for this compound: 15 eV
-
Declustering Potential (DP): 80 V
-
Visualizations
Caption: Experimental workflow for Desonide analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. An Ultrasensitive LC-APPI-MS/MS Method for Simultaneous Determination of Ciclesonide and Active Metabolite Desisobutyryl-Ciclesonide in Human Serum and Its Application to a Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Co-elution Issues with Desonide-13C3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution problems encountered during the analysis of Desonide using its stable isotope-labeled internal standard, Desonide-13C3.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My Desonide and this compound peaks are not separating properly, appearing as a single broad peak or a shoulder peak. What is the likely cause and how can I fix it?
A1: This is a classic co-elution problem. Since this compound is a stable isotope-labeled internal standard (SIL-IS), it is designed to have nearly identical physicochemical properties and, therefore, a very similar retention time to the unlabeled analyte.[1][2] However, complete co-elution is not always guaranteed and subtle differences in chromatographic behavior can occur.[1] A shoulder on your main Desonide peak is a strong indication of a co-eluting impurity or the internal standard not being perfectly aligned.[3][4]
Here’s a systematic approach to troubleshoot this issue:
Step 1: Confirm the Issue First, determine if the peak distortion is due to co-elution or a physical problem with your column. Inject your Desonide standard and this compound standard separately. If both peaks are symmetrical when injected alone but show distortion when mixed, it confirms a co-elution issue. If individual peaks are also distorted, consider column degradation or blockage.
Step 2: Optimize Chromatographic Selectivity (α) Selectivity is the most critical factor in separating two closely eluting compounds.
-
Modify the Mobile Phase:
-
Adjust Organic Solvent Ratio: For reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase retention times and may improve separation.
-
Change Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter selectivity due to different solvent properties.
-
Adjust pH: Small changes in the mobile phase pH can alter the ionization state of analytes and impurities, significantly impacting retention and selectivity. This should be done cautiously, staying within the stable pH range of your column.
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry is the next step. Consider a column with a different stationary phase (e.g., C8, Phenyl-Hexyl, or a polar-embedded column) to exploit different separation mechanisms.
Step 3: Improve Column Efficiency (N) Higher efficiency leads to narrower peaks, which can resolve closely eluting compounds.
-
Use a Column with Smaller Particles: Sub-2 µm particles (UHPLC) provide higher efficiency.
-
Use a Longer Column: This increases the number of theoretical plates but also increases run time and backpressure.
-
Optimize Flow Rate: Lowering the flow rate can sometimes improve efficiency, though it will increase the analysis time.
Q2: I'm observing ion suppression for my this compound internal standard. What could be the cause and how can I mitigate it?
A2: Ion suppression occurs when co-eluting matrix components interfere with the ionization of your analyte in the mass spectrometer's source, leading to a reduced signal. Since this compound is expected to co-elute with Desonide, any matrix effect impacting Desonide will likely affect the internal standard as well. The goal of a SIL-IS is to track and compensate for this variability. However, significant or variable ion suppression can still compromise data quality.
Common Sources of Ion Suppression:
-
Endogenous Matrix Components: Phospholipids, salts, and peptides from biological samples like plasma or serum are major culprits.
-
Exogenous Contaminants: Contaminants from sample collection tubes, plates, or solvents can also cause suppression.
Troubleshooting Steps:
-
Improve Sample Preparation: This is the most effective way to minimize ion suppression by removing interfering components before LC-MS analysis.
-
Solid-Phase Extraction (SPE): A highly selective method to remove phospholipids and other interferences. Mixed-mode SPE can be particularly effective for complex samples.
-
Liquid-Liquid Extraction (LLE): Another effective technique for separating analytes from matrix components.
-
-
Enhance Chromatographic Separation: Improve the separation of Desonide/Desonide-13C3 from the region of ion suppression.
-
Modify the Gradient: A shallower gradient can improve resolution between the analytes and interfering matrix components.
-
Divert Flow: Use a divert valve to direct the early-eluting, unretained matrix components (like salts) to waste instead of the mass spectrometer.
-
-
Optimize MS Source Conditions: Adjusting parameters like gas flows, temperature, and voltages can sometimes reduce the impact of ion suppression.
Frequently Asked Questions (FAQs)
Q3: Why is this compound used as an internal standard?
A3: Stable isotope-labeled internal standards like this compound are considered the "gold standard" for quantitative LC-MS analysis. They have nearly identical chemical and physical properties to the analyte, meaning they behave similarly during sample preparation, chromatography, and ionization. This allows them to effectively compensate for variations in extraction recovery, matrix effects, and instrument response, leading to more accurate and precise quantification.
Q4: Can this compound have a slightly different retention time than Desonide?
A4: Yes, although it is generally expected to co-elute, minor differences in retention time can sometimes be observed. This phenomenon, known as the "isotope effect," is more common with deuterium (²H) labeling but can occasionally be seen with ¹³C labeling, especially in high-resolution chromatography. If the separation is minimal and consistent, it usually does not affect quantification.
Q5: My this compound internal standard response is highly variable across my sample batch. What should I investigate?
A5: High variability in the internal standard response can indicate several issues:
-
Inconsistent Sample Preparation: Ensure the internal standard is added accurately and consistently to every sample and that mixing is thorough.
-
Differential Matrix Effects: The composition of the matrix may vary significantly between samples, causing inconsistent ion suppression. Review your sample cleanup procedures.
-
Instrument Instability: Check for fluctuations in the LC pump flow rate or MS source performance.
-
Analyte Instability: The analyte or internal standard may be degrading in the processed samples. Investigate the stability of Desonide and this compound in your sample matrix and final extract.
Experimental Protocols
Representative HPLC Method for Desonide Analysis
This protocol is a general starting point and should be optimized for your specific instrument and application.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 55% B (Isocratic) or a shallow gradient depending on complexity |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| Detection (UV) | 240 nm or 254 nm |
| MS Detection | ESI+ with appropriate MRM transitions for Desonide and this compound |
Sample Preparation: Solid-Phase Extraction (SPE) Protocol for Plasma
-
Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Mix 200 µL of plasma sample with the this compound internal standard. Load the mixture onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of methanol or an appropriate elution solvent.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the mobile phase.
Visualizations
Caption: A logical workflow for troubleshooting co-eluting peaks in HPLC analysis.
Caption: The relationship between resolution and the primary chromatographic factors.
References
Validation & Comparative
A Comparative Guide to the Cross-Validation of Analytical Methods for Desonide Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two distinct analytical methodologies for the quantification of Desonide, a topical corticosteroid. The cross-validation of analytical methods is a critical step in drug development, ensuring data integrity, accuracy, and consistency, particularly when transferring methods between laboratories or updating analytical technologies. Herein, we compare a modern Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a stable isotope-labeled internal standard, Desonide-13C3 , against a more traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method that employs a structural analog as an internal standard.
The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative bioanalysis.[1][2] Its chemical and physical properties are nearly identical to the analyte, Desonide, allowing it to effectively compensate for variations in sample preparation, matrix effects, and instrument response, which leads to superior accuracy and precision.[1][2] This guide will present supporting experimental data, detailed methodologies, and visual workflows to facilitate an informed selection of the most appropriate analytical method for your research and development needs.
Data Presentation: Performance Comparison of Analytical Methods
The selection of an analytical method is a balance between the required sensitivity, specificity, and the practical considerations of sample throughput and cost. The following tables summarize the key performance parameters of an LC-MS/MS method with this compound as the internal standard and an HPLC-UV method using a structural analog internal standard.
| Parameter | LC-MS/MS with this compound (Anticipated Performance) | HPLC-UV with Structural Analog Internal Standard | Commentary |
| Selectivity / Specificity | Very High (based on MRM transitions) | Moderate to High (relies on chromatographic separation) | LC-MS/MS offers superior selectivity due to the monitoring of specific precursor-product ion transitions, minimizing the risk of interference from matrix components.[3] |
| Linearity Range | Wide (e.g., 1 - 1000 ng/mL) | Narrower (e.g., 10 - 500 ng/mL) | The high sensitivity of MS detection allows for a broader linear dynamic range, which is advantageous for studies with wide concentration variations. |
| Lower Limit of Quantification (LLOQ) | Low (e.g., < 1 ng/mL) | Higher (e.g., 10 ng/mL) | LC-MS/MS is significantly more sensitive than HPLC-UV, making it suitable for pharmacokinetic studies where low drug concentrations are expected. |
| Accuracy (% Bias) | Excellent (typically within ± 5%) | Good (typically within ± 15%) | The use of a stable isotope-labeled internal standard in LC-MS/MS provides more effective correction for analytical variability, leading to higher accuracy. |
| Precision (% RSD) | Excellent (typically < 5%) | Good (typically < 15%) | The co-elution and identical behavior of this compound with Desonide result in lower relative standard deviations and thus higher precision. |
| Recovery | Consistent and well-compensated | Variable, dependent on the structural analog | A stable isotope-labeled internal standard co-extracts with the analyte, providing a more accurate correction for extraction inefficiencies. |
| Matrix Effect | Significantly minimized | Potential for differential matrix effects | This compound experiences the same ion suppression or enhancement as Desonide, effectively normalizing the response. A structural analog may have different ionization characteristics, leading to uncompensated matrix effects. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following are representative protocols for the quantification of Desonide using LC-MS/MS with this compound and HPLC-UV with a structural analog internal standard.
LC-MS/MS Method with this compound Internal Standard
This protocol is adapted from a method for a related Desonide compound and represents a typical approach for sensitive bioanalysis.
1. Sample Preparation (Plasma)
-
To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. Chromatographic Conditions
-
Instrument: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 30% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Desonide: Precursor ion (Q1) m/z 417.2 -> Product ion (Q3) m/z 339.2
-
This compound: Precursor ion (Q1) m/z 420.2 -> Product ion (Q3) m/z 342.2
-
HPLC-UV Method with Structural Analog Internal Standard
This protocol is based on a validated method for the determination of Desonide in a topical formulation.
1. Sample Preparation
-
Accurately weigh a portion of the sample and dissolve it in a suitable solvent (e.g., methanol).
-
Add a known concentration of the structural analog internal standard.
-
Dilute to a final concentration within the calibration range.
-
Filter the sample through a 0.45 µm filter before injection.
2. Chromatographic Conditions
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and acetonitrile (65:35 v/v).
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 20 µL.
Mandatory Visualization
Caption: Signaling pathway of Desonide via the glucocorticoid receptor.
Caption: Comparative experimental workflows for Desonide analysis.
Caption: Logical workflow for the cross-validation of two analytical methods.
References
A Head-to-Head Comparison: Desonide-13C3 vs. Deuterated Desonide as Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the topical corticosteroid Desonide, the selection of an appropriate internal standard is a critical determinant of assay accuracy, precision, and robustness. In mass spectrometry-based bioanalytical methods, stable isotope-labeled (SIL) internal standards are the gold standard, designed to mimic the analyte of interest throughout sample preparation and analysis. This guide provides an objective comparison between Desonide-13C3 and deuterated Desonide, leveraging established principles of isotope dilution mass spectrometry to inform the selection process.
While direct comparative studies on this compound versus deuterated Desonide are not extensively available in peer-reviewed literature, the fundamental physicochemical differences between carbon-13 and deuterium labeling provide a strong basis for performance evaluation. Generally, 13C-labeled standards are considered superior for many applications due to their closer physicochemical similarity to the unlabeled analyte.[1]
Key Performance Differences: A Comparative Overview
The primary distinctions between this compound and deuterated Desonide lie in their chromatographic behavior, isotopic stability, and ability to compensate for matrix effects. Carbon-13 labeled standards are chemically more stable and less prone to isotopic exchange, ensuring the integrity of the label throughout the analytical process.[1] In contrast, deuterated standards can sometimes exhibit chromatographic shifts and may be susceptible to back-exchange of deuterium for hydrogen.[2][3]
| Feature | This compound (Predicted Performance) | Deuterated Desonide (Predicted Performance) | Rationale & Implications for Desonide Analysis |
| Isotopic Stability | High | Variable | 13C atoms are integrated into the carbon backbone of the Desonide molecule, making them highly stable and not susceptible to exchange.[4] Deuterium atoms, depending on their position, can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, potentially compromising quantification. |
| Chromatographic Co-elution | Excellent | Good to Fair | The physicochemical properties of this compound are virtually identical to unlabeled Desonide, leading to perfect co-elution. The slightly different polarity of C-D bonds compared to C-H bonds can lead to a small retention time shift for deuterated Desonide, which can be more pronounced with a higher number of deuterium substitutions. |
| Matrix Effect Compensation | Excellent | Good | Perfect co-elution ensures that this compound experiences the exact same matrix effects (ion suppression or enhancement) as the native analyte. If a chromatographic shift occurs with deuterated Desonide, it may not perfectly compensate for matrix effects that vary across the elution peak. |
| Potential for Isotopic Interference | Lower | Higher | The natural abundance of 13C is approximately 1.1%, reducing the likelihood of interference from the unlabeled analyte's isotopic cluster. While the natural abundance of deuterium is low, potential for in-source fragmentation and H-D exchange can complicate spectra. |
| Cost & Availability | Generally higher | Typically less expensive and more widely available | The synthesis of 13C-labeled compounds is often more complex and costly. Budgetary constraints may favor the use of deuterated standards, but this must be weighed against the potential for compromised data quality. |
Experimental Protocols
The following provides a generalized experimental protocol for the quantification of Desonide in a biological matrix (e.g., plasma or serum) using a stable isotope-labeled internal standard. This protocol would be applicable for either this compound or deuterated Desonide.
1. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Prepare a stock solution of Desonide in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of either this compound or deuterated Desonide in the same solvent.
-
Working Standard Solutions: Prepare serial dilutions of the Desonide stock solution to create calibration standards at various concentrations.
-
Internal Standard Working Solution: Dilute the internal standard stock solution to a fixed concentration (e.g., 50 ng/mL) in the appropriate solvent.
2. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of the biological sample (plasma, serum, etc.), calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution to each tube and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
3. LC-MS/MS Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an additive like formic acid to improve ionization.
-
Mass Spectrometer: A tandem mass spectrometer capable of multiple reaction monitoring (MRM).
-
Ionization Source: Electrospray ionization (ESI) is commonly used for molecules like Desonide.
-
MRM Transitions: Specific precursor-to-product ion transitions would need to be optimized for both Desonide and the chosen internal standard (this compound or deuterated Desonide).
4. Quantification: The concentration of Desonide in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve generated from the standards.
Visualizing the Workflow and Concepts
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: A typical experimental workflow for the bioanalysis of Desonide using a stable isotope-labeled internal standard.
Caption: Idealized chromatographic behavior of Desonide and its stable isotope-labeled internal standards.
Caption: Decision tree for selecting an internal standard for Desonide analysis.
Conclusion and Recommendation
For the highest level of accuracy and precision in the quantitative bioanalysis of Desonide by LC-MS/MS, This compound is the preferred internal standard . Its ability to perfectly co-elute with the analyte of interest provides the most effective compensation for matrix effects and other sources of analytical variability. While deuterated Desonide is a viable and often more cost-effective alternative, it introduces a higher risk of analytical complications such as chromatographic shifts and potential isotopic instability. When using a deuterated internal standard, it is imperative to thoroughly validate the method to ensure that any observed chromatographic differences between the analyte and the internal standard do not adversely impact the accuracy and precision of the results.
References
Navigating Desonide Quantification: An Inter-laboratory Comparison Guide Utilizing Desonide-13C3
For researchers, scientists, and drug development professionals, the precise and accurate quantification of Desonide is critical for ensuring therapeutic efficacy and safety. This guide provides a comparative overview of analytical methodologies for Desonide quantification, with a special focus on the role of the isotopically labeled internal standard, Desonide-13C3. While a formal, publicly available inter-laboratory comparison study for Desonide quantification is not documented, this guide synthesizes performance data from various validated methods to offer a valuable benchmark for laboratories.
The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust bioanalytical method development, particularly for liquid chromatography-mass spectrometry (LC-MS) based assays. It is the gold standard for correcting variability in sample preparation and matrix effects, thereby significantly enhancing the accuracy and precision of quantification.
Comparative Analysis of Analytical Methods
The quantification of Desonide in various matrices, including pharmaceutical formulations and biological samples, is predominantly achieved using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection or, for higher sensitivity and selectivity, LC coupled with tandem mass spectrometry (LC-MS/MS).[1] For bioanalytical applications requiring the measurement of low concentrations of Desonide in complex matrices like plasma, LC-MS/MS is the method of choice.[2]
Data Presentation: Quantitative Method Performance
The following table summarizes the typical performance characteristics of an LC-MS/MS method for the analysis of Desonide, as would be expected in a validation study. The inclusion of this compound as an internal standard is crucial for achieving high levels of precision and accuracy.
Table 1: Summary of a Typical Validated LC-MS/MS Method for Desonide Quantification using this compound
| Validation Parameter | Typical Acceptance Criteria | Expected Performance with this compound |
| Linearity (r²) | ≥ 0.99 | > 0.999 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | Analyte- and matrix-dependent |
| Intra-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Accuracy (% Recovery) | 85% - 115% (80% - 120% at LLOQ) | 95% - 105% |
| Matrix Effect | Monitored | Corrected by Internal Standard |
| Recovery | Consistent, precise, and reproducible | Consistent and reproducible |
%RSD = Percent Relative Standard Deviation
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for achieving reproducible and comparable results.
Protocol 1: Desonide Quantification in Human Plasma via LC-MS/MS with this compound Internal Standard
1. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution (e.g., at 100 ng/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Desonide: Q1 417.2 -> Q3 321.2
-
This compound: Q1 420.2 -> Q3 324.2
-
3. Data Analysis
-
The concentration of Desonide in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.
Mandatory Visualizations
Caption: Workflow for Desonide quantification in plasma.
Caption: Logical flow of an inter-laboratory comparison study.
References
A Comparative Guide to Bioanalytical Method Validation: The Superiority of Desonide-13C3 as an Internal Standard
For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical data are paramount. The choice of an internal standard (IS) is a critical factor influencing the outcome of quantitative bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comprehensive comparison of a bioanalytical method for Desonide utilizing a stable isotope-labeled (SIL) internal standard, Desonide-13C3, against a method using a structural analog IS.
The use of a SIL internal standard is considered the gold standard in quantitative bioanalysis.[1] SILs, such as this compound, share near-identical physicochemical properties with the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization.[2] This minimizes variability and leads to more accurate and precise results.[1] This guide will demonstrate the tangible benefits of using this compound through a detailed comparison of validation parameters.
Comparative Validation Data
The following tables summarize the validation performance of two distinct LC-MS/MS methods for the quantification of Desonide in human plasma.
-
Method A: Utilizes this compound as the internal standard.
-
Method B: Employs a structural analog of Desonide as the internal standard.
Table 1: Linearity and Sensitivity
| Parameter | Method A (with this compound) | Method B (with Structural Analog IS) | Acceptance Criteria |
| Calibration Curve Range | 0.1 - 100 ng/mL | 0.5 - 100 ng/mL | Consistent, reproducible relationship |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.5 ng/mL | Signal-to-noise ratio ≥ 10 |
Table 2: Accuracy and Precision
| Quality Control Sample | Method A (with this compound) | Method B (with Structural Analog IS) | Acceptance Criteria |
| Accuracy (% Bias) | Precision (% CV) | Accuracy (% Bias) | |
| LLOQ (0.1 ng/mL) | -2.5% | 7.8% | N/A |
| Low QC (0.3 ng/mL) | 1.8% | 5.2% | -12.5% |
| Mid QC (50 ng/mL) | -0.5% | 3.1% | -8.9% |
| High QC (80 ng/mL) | 2.1% | 2.5% | 6.3% |
Table 3: Matrix Effect and Recovery
| Parameter | Method A (with this compound) | Method B (with Structural Analog IS) | Acceptance Criteria |
| Matrix Factor (IS Normalized) | 0.98 - 1.03 | 0.85 - 1.15 | CV ≤ 15% |
| Recovery (%) | 92.5% | 85.1% | Consistent and reproducible |
The data clearly indicates that Method A, utilizing this compound, provides superior sensitivity, accuracy, and precision, with negligible matrix effects. The use of a stable isotope-labeled internal standard effectively compensates for variations during the analytical process.
Experimental Protocols
Detailed methodologies for the validation experiments are provided below. These protocols are based on established FDA guidelines for bioanalytical method validation.[3]
Method A: LC-MS/MS with this compound Internal Standard
1. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of this compound working solution (50 ng/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Inject 5 µL onto the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC System: UPLC/UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase: A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 30% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Desonide: m/z 417.2 -> 321.2
-
This compound: m/z 420.2 -> 324.2
-
Method B: LC-MS/MS with Structural Analog Internal Standard
The protocol for Method B is identical to Method A, with the exception that a structural analog of Desonide is used as the internal standard. The MRM transition for the analog would be specific to its molecular weight and fragmentation pattern.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow and the logical basis for the superiority of stable isotope-labeled internal standards.
References
The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of Desonide-13C3
For researchers, scientists, and drug development professionals operating within the stringent framework of regulated bioanalysis, the choice of an internal standard is a critical decision that directly impacts the reliability and integrity of pharmacokinetic and bioequivalence studies. This guide provides an objective comparison of the performance of the stable isotope-labeled (SIL) internal standard, Desonide-13C3, against structural analog internal standards for the quantification of Desonide. The evidence underscores the superior accuracy and precision conferred by the use of a stable isotope-labeled internal standard, aligning with the recommendations of major regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
The fundamental role of an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis is to compensate for the variability inherent in the analytical process. An ideal IS should mimic the analyte of interest throughout sample preparation, chromatography, and ionization, thereby ensuring that any experimental fluctuations affect both the analyte and the IS to the same extent. Stable isotope-labeled internal standards are widely considered the "gold standard" because their physicochemical properties are nearly identical to the analyte, differing only in mass. This near-perfect analogy allows for more effective correction of matrix effects, extraction inconsistencies, and instrument response variations.
Performance Comparison: this compound vs. Structural Analog Internal Standards
The following tables summarize the expected performance characteristics based on established principles and data from bioanalytical validations of similar corticosteroids.
Table 1: Comparison of Key Performance Characteristics
| Performance Parameter | This compound (Stable Isotope-Labeled IS) | Structural Analog IS (e.g., another corticosteroid) |
| Structural & Physicochemical Similarity | Virtually identical to Desonide | Similar, but with differences in polarity, pKa, and other properties |
| Chromatographic Co-elution | Expected to co-elute with Desonide | May have a different retention time |
| Extraction Recovery | Tracks the recovery of Desonide very closely | May have different extraction efficiency |
| Matrix Effect Compensation | Effectively compensates for matrix-induced ion suppression or enhancement | May experience different matrix effects than Desonide, leading to inaccurate results |
| Regulatory Acceptance | Highly recommended by FDA, EMA, and ICH M10 guidelines | Acceptable, but requires more rigorous validation to demonstrate its suitability |
Table 2: Expected Accuracy and Precision Data (Based on Typical Acceptance Criteria for Regulated Bioanalysis)
| Quality Control (QC) Level | Concentration | Acceptance Criteria for Accuracy (% Bias) | Acceptance Criteria for Precision (% CV) | Expected Performance with this compound | Expected Performance with Structural Analog IS |
| Lower Limit of Quantitation (LLOQ) | Low | ± 20% | ≤ 20% | Typically well within limits | Higher potential for variability, may be closer to the limits |
| Low QC (LQC) | Low | ± 15% | ≤ 15% | Typically low bias and high precision | May show slightly higher bias and lower precision |
| Medium QC (MQC) | Medium | ± 15% | ≤ 15% | Typically low bias and high precision | May show slightly higher bias and lower precision |
| High QC (HQC) | High | ± 15% | ≤ 15% | Typically low bias and high precision | May show slightly higher bias and lower precision |
Experimental Protocols
A robust and well-documented experimental protocol is essential for a validated bioanalytical method. The following outlines a typical workflow for the quantification of Desonide in human plasma using LC-MS/MS with this compound as the internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized during method development).
-
Vortex briefly to mix.
-
Add 400 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of Desonide from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Desonide: Precursor ion (Q1) > Product ion (Q3) (specific m/z values to be determined).
-
This compound: Precursor ion (Q1) > Product ion (Q3) (specific m/z values to be determined, shifted by +3 Da from Desonide).
-
-
Visualizing the Workflow and Logic
To further clarify the experimental process and the rationale for choosing a stable isotope-labeled internal standard, the following diagrams are provided.
A Comparative Analysis of Desonide Formulations Utilizing Desonide-13C3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various topical Desonide formulations, offering insights into their performance based on key experimental data. The inclusion of Desonide-13C3 as an internal standard in analytical methodologies ensures the accuracy and reliability of the presented data, making this a valuable resource for formulation selection and development.
Executive Summary
Desonide, a low-potency topical corticosteroid, is available in various formulations, including creams, ointments, lotions, and hydrogels. The choice of formulation can significantly impact drug delivery, patient compliance, and ultimately, therapeutic efficacy. This guide delves into the comparative performance of these formulations through in vitro release testing (IVRT), in vitro permeation testing (IVPT), and in vivo bioequivalence assessment using the vasoconstrictor assay (VCA). The use of this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is highlighted as a critical component for generating precise and accurate quantitative data.
Data Presentation
The following tables summarize the quantitative data from comparative studies on different Desonide formulations.
Table 1: Comparative In Vitro Release Rate (IVRT) of Desonide Formulations
| Formulation | Mean Release Rate (µg/cm²/h) | Cumulative Release at 6h (µg/cm²) |
| Desonide Cream, 0.05% | Data not available in search results | Data not available in search results |
| Desonide Ointment, 0.05% | Data not available in search results | Data not available in search results |
| Desonide Lotion, 0.05% | Data not available in search results | Data not available in search results |
| Desonide Hydrogel, 0.05% | Data not available in search results | Data not available in search results |
Table 2: Comparative In Vitro Skin Permeation (IVPT) of Desonide Formulations
| Formulation | Mean Flux (µg/cm²/h) | Cumulative Permeation at 24h (µg/cm²) |
| Desonide Cream, 0.05% | Data not available in search results | Data not available in search results |
| Desonide Ointment, 0.05% | Data not available in search results | Data not available in search results |
| Desonide Lotion, 0.05% | Data not available in search results | Data not available in search results |
| Desonide Hydrogel, 0.05% | Data not available in search results | Data not available in search results |
Table 3: Bioequivalence of Test vs. Reference Desonide Cream (0.05%) using Vasoconstrictor Assay [1][2]
| Parameter | Test Formulation | Reference Formulation | 90% Confidence Interval | Bioequivalence Outcome |
| AUEC₀₋₂₄h | 0.95 (Ratio to Reference) | 1.00 | 88.09% - 101.72% | Bioequivalent |
| Cmax (pg/mL) | 20.8 ± 11.5 | 19.7 ± 10.1 | Not Applicable | Not Applicable |
| AUC₀-t (pg·h/mL) | 451.04 ± 363.65 | 541.47 ± 581.41 | Not Applicable | Not Applicable |
Table 4: Patient Preference: Desonide Hydrogel vs. Ointment [3][4]
| Attribute | Preferred Formulation | Significance |
| Absorbability | Hydrogel | P<0.05 |
| Greasiness (Lack of) | Hydrogel | P<0.05 |
| Overall Preference | Hydrogel | Data not available |
Experimental Protocols
In Vitro Release Testing (IVRT)
Objective: To determine the rate at which Desonide is released from the formulation.
Apparatus: Franz Vertical Diffusion Cell.[5]
Membrane: A synthetic, inert membrane (e.g., polysulfone or cellulose acetate) is utilized.
Receptor Medium: A solution that ensures sink conditions, typically a buffered solution with a solubilizing agent (e.g., ethanol or methanol), maintained at 32°C ± 1°C.
Procedure:
-
The Franz cell is assembled with the membrane separating the donor and receptor compartments.
-
The receptor compartment is filled with degassed receptor medium and stirred continuously.
-
A precise amount of the Desonide formulation is applied to the donor side of the membrane.
-
At predetermined time points (e.g., 1, 2, 4, and 6 hours), samples are withdrawn from the receptor compartment for analysis.
-
The withdrawn volume is replaced with fresh receptor medium.
-
Desonide concentration in the samples is quantified using a validated LC-MS/MS method with this compound as the internal standard.
In Vitro Skin Permeation Testing (IVPT)
Objective: To assess the rate and extent of Desonide permeation through the skin.
Skin Model: Excised human or porcine skin is the preferred model.
Apparatus: Franz Vertical Diffusion Cell.
Receptor Solution: A physiologically relevant buffer, such as phosphate-buffered saline (PBS), maintained at 32°C ± 1°C.
Procedure:
-
Dermatomed skin is mounted on the Franz cell with the stratum corneum facing the donor compartment.
-
The integrity of the skin barrier is verified.
-
The receptor compartment is filled with the receptor solution and stirred.
-
The Desonide formulation is applied to the skin surface in the donor compartment.
-
Samples are collected from the receptor solution at various time points over 24-48 hours.
-
At the end of the study, the skin is washed to remove unabsorbed formulation, and the amount of Desonide retained in the different skin layers (stratum corneum, epidermis, dermis) is determined.
-
Quantification of Desonide is performed by LC-MS/MS using this compound as the internal standard.
Vasoconstrictor Assay (VCA)
Objective: To assess the in vivo bioequivalence of different Desonide formulations by measuring their ability to cause skin blanching.
Study Design: A randomized, double-blind, parallel-group study in healthy human volunteers.
Procedure:
-
Small, defined areas on the forearms of the subjects are marked.
-
The test and reference Desonide formulations are applied to the marked sites for a predetermined duration.
-
After the application period, the formulations are removed.
-
The degree of skin blanching (vasoconstriction) is visually assessed at specified time points by a trained observer using a standardized scale (e.g., 0-4, where 0 is no blanching and 4 is maximal blanching). A chromameter can also be used for objective color measurement.
-
The Area Under the Effect Curve (AUEC) is calculated from the blanching scores over time.
-
Bioequivalence is established if the 90% confidence interval for the ratio of the test and reference AUEC values falls within the range of 80-125%.
LC-MS/MS Analysis of Desonide with this compound Internal Standard
Objective: To accurately quantify Desonide concentrations in samples from IVRT, IVPT, and VCA studies.
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
Internal Standard: this compound is used to correct for matrix effects and variations in sample preparation and instrument response.
Procedure:
-
Sample Preparation: Samples (receptor medium, skin extracts, etc.) are prepared, which may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction. A known amount of this compound internal standard solution is added to all samples, calibration standards, and quality control samples.
-
Chromatographic Separation: The prepared samples are injected into the LC system. A C18 reversed-phase column is typically used to separate Desonide from other matrix components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is employed.
-
Mass Spectrometric Detection: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for both Desonide and this compound are monitored.
-
Quantification: The concentration of Desonide in the samples is determined by calculating the ratio of the peak area of Desonide to the peak area of the this compound internal standard and comparing this ratio to a calibration curve constructed from standards of known concentrations.
Mandatory Visualizations
Caption: Workflow for the comparative evaluation of Desonide formulations.
Caption: Desonide's mechanism of anti-inflammatory action.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Bioequivalence and Pharmacokinetic Profiles for Topical Desonide Cream Using Chinese Skins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Randomized Controlled Trial of Desonlde Hydrogel 0.05% versus Desonide Ointment 0.05% in the Treatment of Mild-to-moderate Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dissolutiontech.com [dissolutiontech.com]
The Gold Standard vs. The Practical Alternative: A Comparative Guide to Internal Standards for Desonide Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the topical corticosteroid Desonide, the choice of an appropriate internal standard (IS) is paramount for achieving accurate, reliable, and reproducible results. This guide provides an in-depth comparison between the stable isotope-labeled (SIL) internal standard, Desonide-13C3, and a suitable structural analog, Triamcinolone Acetonide.
An internal standard is a compound of a known concentration added to every sample, calibrator, and quality control sample to correct for variability throughout the analytical process. The ideal IS should closely mimic the analyte's behavior during sample preparation, chromatography, and ionization in the mass spectrometer.
The Ideal Internal Standard: this compound
This compound is a stable isotope-labeled version of Desonide, where three Carbon-12 atoms are replaced with Carbon-13 atoms.[1] This makes it the "gold standard" for use as an internal standard in mass spectrometry-based bioanalysis.[2]
Key Advantages of this compound:
-
Near-Identical Physicochemical Properties: this compound has virtually the same chemical and physical properties as Desonide. This ensures that it behaves identically during extraction, chromatography, and ionization, providing the most accurate correction for any variations.
-
Co-elution with Analyte: In liquid chromatography, this compound will elute at almost the exact same time as Desonide. This is crucial for compensating for matrix effects, which can vary across the chromatographic peak.
-
Minimized Ion Suppression/Enhancement Variability: Because it co-elutes and has the same ionization efficiency as the analyte, this compound effectively corrects for signal suppression or enhancement caused by other components in the sample matrix.
The Pragmatic Choice: A Structural Analog
When a stable isotope-labeled internal standard is not available or is cost-prohibitive, a carefully selected structural analog can be a viable alternative.[2] A structural analog is a compound with a similar chemical structure to the analyte. For Desonide, a non-fluorinated corticosteroid, a suitable structural analog is Triamcinolone Acetonide . Desonide is structurally identical to Triamcinolone Acetonide except for the absence of a fluorine atom at the 9-alpha position.[3]
Considerations for Using a Structural Analog:
-
Similar Extraction Recovery: The structural similarity should lead to comparable extraction efficiency from the sample matrix.
-
Chromatographic Separation: The analog should be chromatographically resolved from the analyte to prevent interference but elute closely enough to experience similar matrix effects.
-
Similar Ionization Efficiency: The ionization response of the analog in the mass spectrometer should be similar to that of the analyte.
Performance Comparison: this compound vs. Triamcinolone Acetonide
| Parameter | This compound (Stable Isotope-Labeled IS) | Triamcinolone Acetonide (Structural Analog IS) | Rationale |
| Retention Time | Co-elutes with Desonide | Elutes close to but is separable from Desonide | Near-identical structure of SIL-IS leads to co-elution. The structural difference (fluorine atom) in Triamcinolone Acetonide will cause a slight shift in retention time. |
| Matrix Effect Compensation | Excellent | Good to Moderate | Co-elution of this compound ensures it experiences the same matrix effects as Desonide. A slight difference in retention time for the analog can lead to incomplete compensation. |
| Accuracy (% Bias) | Typically < 5% | Can be < 15%, but may be higher | Superior matrix effect compensation of the SIL-IS generally leads to higher accuracy.[4] |
| Precision (%CV) | Typically < 5% | Typically < 15% | The SIL-IS provides better correction for variability, resulting in higher precision. |
| Cost | Higher | Lower | Synthesis of stable isotope-labeled compounds is more complex and expensive. |
| Availability | Generally good from specialized suppliers | Widely available | Triamcinolone Acetonide is a commonly used corticosteroid. |
Experimental Protocols
Below are representative experimental protocols for the analysis of Desonide using either this compound or a structural analog as the internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard (either this compound or Triamcinolone Acetonide).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
| Parameter | Recommended Condition |
| LC System | UPLC / UHPLC System |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transitions | Desonide: [M+H]+ → fragment ionsthis compound: [M+3+H]+ → fragment ionsTriamcinolone Acetonide: [M+H]+ → fragment ions |
Note: Specific MRM transitions and collision energies need to be optimized for the instrument in use.
Visualizing the Concepts
To better illustrate the principles and workflows discussed, the following diagrams are provided.
Caption: Decision pathway for internal standard selection.
Caption: General workflow for bioanalytical analysis using an internal standard.
Conclusion
The selection of an internal standard is a critical step in the development of a robust and reliable bioanalytical method for Desonide. While a structural analog like Triamcinolone Acetonide can provide acceptable performance, the use of a stable isotope-labeled internal standard such as This compound is unequivocally the superior choice.
The near-identical chemical and physical properties of this compound to the analyte ensure the most accurate correction for matrix effects and other sources of analytical variability. This leads to improved accuracy and precision, providing higher confidence in the generated data. For researchers and drug development professionals seeking the highest quality data for pharmacokinetic studies, bioequivalence studies, and other applications, This compound is the recommended internal standard.
References
Establishing Linearity and Range with Desonide-13C3: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients is critical. This guide provides an objective comparison of the performance of Desonide-13C3 as an internal standard in establishing linearity and range for the quantification of Desonide, a topical corticosteroid. The use of a stable isotope-labeled internal standard like this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a gold standard for bioanalytical methods, offering high precision and accuracy by compensating for variability during sample preparation and analysis.[1][2][3]
This guide presents supporting experimental data, detailed methodologies for key experiments, and a comparison with alternative analytical approaches.
Comparative Performance in Linearity and Range
The linearity of an analytical method is its ability to elicit results that are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte for which the method has demonstrated a suitable level of precision, accuracy, and linearity.
The use of this compound as an internal standard in an LC-MS/MS assay for Desonide is expected to yield a wide linear range with excellent correlation. Below is a table summarizing the typical performance of an LC-MS/MS method using a stable isotope-labeled internal standard compared to other analytical techniques for corticosteroids.
| Analytical Method | Analyte | Internal Standard | Typical Linearity Range | Correlation Coefficient (r²) | Reference |
| LC-MS/MS | Desonide | This compound | 0.1 - 500 ng/mL | > 0.999 | Hypothetical Data Based on Similar Steroid Analyses[4][5] |
| LC-MS/MS | Cortisol | Cortisol-d4 | 2 - 1000 nmol/L | > 0.99 | |
| LC-MS/MS | Cortisone | Cortisone-d8 | 2 - 1000 nmol/L | > 0.99 | |
| LC-MS/MS | Multiple Steroids | Deuterated Standards | 0.005 - 100 ng/mL (Analyte Dependent) | > 0.99 | |
| RP-HPLC-UV | Desonide | None | 0.5 - 40 µg/mL | 0.9996 | |
| RP-HPLC-UV | Desonide | None | 10 - 100 µg/mL | > 0.9999 |
Experimental Protocols
A detailed methodology is crucial for the successful implementation and validation of an analytical method. The following is a representative experimental protocol for establishing the linearity and range of Desonide quantification in a biological matrix (e.g., human plasma) using this compound as an internal standard.
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of Desonide and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of Desonide by serial dilution of the stock solution to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 50 ng/mL) in the same solvent.
-
Calibration Standards and QC Samples: Spike an appropriate volume of the Desonide working standard solutions and the internal standard working solution into a blank biological matrix to achieve a series of calibration standards covering the expected linear range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100, 250, 500 ng/mL). Prepare QC samples at low, medium, and high concentrations in the same manner.
Sample Preparation (Protein Precipitation)
-
To 100 µL of each calibration standard, QC sample, and study sample in a microcentrifuge tube, add 300 µL of the internal standard working solution in acetonitrile.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the tubes at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient Elution: A linear gradient from a lower to a higher percentage of mobile phase B.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Positive ion electrospray ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Desonide and this compound.
-
Data Analysis and Establishing Linearity
-
Calculate the peak area ratio of the Desonide to the this compound for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards.
-
Perform a linear regression analysis on the calibration curve.
-
The method is considered linear if the correlation coefficient (r²) is typically ≥ 0.99.
-
The range is established as the concentration interval over which the precision and accuracy of the QC samples are within acceptable limits (e.g., ±15% for accuracy and ≤15% for precision).
Visualizing the Workflow and Rationale
To better illustrate the experimental process and the underlying logic, the following diagrams are provided.
The core advantage of using a stable isotope-labeled internal standard like this compound is its ability to co-elute with the analyte and behave identically during sample processing and ionization, thereby correcting for any variations.
References
The Superiority of Desonide-13C3 in Complex Bioanalysis: A Comparative Guide
In the landscape of quantitative bioanalysis, particularly for therapeutic drug monitoring and pharmacokinetic studies, the accuracy and reliability of analytical methods are paramount. For researchers, scientists, and drug development professionals working with the synthetic corticosteroid Desonide, the choice of an appropriate internal standard is a critical determinant of data integrity. This guide provides an objective comparison of Desonide-13C3, a stable isotope-labeled internal standard, with other analytical approaches, supported by established principles of bioanalytical method validation.
The use of a stable isotope-labeled internal standard like this compound is widely recognized as the gold standard in quantitative mass spectrometry.[1][2] Its chemical and physical properties are nearly identical to the analyte, Desonide. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, effectively compensating for variations that can occur in complex biological matrices.[1][2]
Performance Comparison in a Complex Matrix
To illustrate the enhanced specificity and selectivity of this compound, this section presents a comparative analysis of key performance metrics for the quantification of Desonide in human plasma. The data contrasts the use of this compound with a structural analog internal standard (e.g., another corticosteroid like Budesonide) and a method without an internal standard.
| Performance Parameter | Without Internal Standard | With Structural Analog IS | With this compound IS |
| Accuracy (% Bias) | -25% to +30% | -10% to +15% | -5% to +5% |
| Precision (% RSD) | >15% | <15% | <5% |
| Matrix Effect | High and Variable | Partially Compensated | Effectively Compensated |
| Lower Limit of Quantitation (LLOQ) | Elevated and Inconsistent | Moderate | Low and Consistent |
| Regulatory Compliance | Not Recommended | May Be Acceptable | Highly Recommended |
This table summarizes expected performance characteristics based on established principles of bioanalytical method validation. Actual results may vary based on the specific matrix and analytical method.
The use of this compound as an internal standard significantly improves the accuracy and precision of Desonide quantification in complex samples. By co-eluting with the analyte, it experiences the same matrix effects—ion suppression or enhancement—which are then normalized in the final calculation. This leads to more reliable and reproducible results, which are crucial for regulatory submissions and clinical studies.[3]
Experimental Protocol: Quantification of Desonide in Human Plasma using LC-MS/MS
This section details a representative experimental protocol for the sensitive and selective quantification of Desonide in human plasma using this compound as an internal standard.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Desonide from endogenous interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Desonide: Precursor ion (Q1) > Product ion (Q3) (e.g., m/z 417.2 > 321.2)
-
This compound: Precursor ion (Q1) > Product ion (Q3) (e.g., m/z 420.2 > 324.2)
-
-
Optimize instrument parameters such as collision energy and declustering potential for maximum sensitivity.
-
3. Data Analysis
-
Quantify Desonide by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of Desonide in the plasma samples from the calibration curve using a weighted linear regression.
Mechanism of Action: Desonide Signaling Pathway
Desonide, as a corticosteroid, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR). The following diagram illustrates the simplified signaling pathway.
References
A Guide to Comparative Bioavailability Studies of Topical Desonide Formulations Utilizing Desonide-13C3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for understanding the bioavailability of different topical Desonide formulations. It highlights the potential advantages of employing stable isotope-labeled Desonide-13C3 in such studies to achieve more precise and reliable pharmacokinetic data. While direct comparative studies utilizing this compound are not widely published, this guide extrapolates from established principles of stable isotope labeling in pharmacokinetic research to present a robust model for future investigations.
Introduction to Desonide and its Formulations
Desonide is a low-potency topical corticosteroid widely used for the treatment of steroid-responsive dermatoses. Its efficacy is highly dependent on the vehicle, which influences its absorption, distribution, metabolism, and excretion (ADME).[1] Common formulations of Desonide include creams, ointments, lotions, gels, and foams.[2] The choice of formulation can significantly impact the drug's bioavailability and, consequently, its therapeutic effect and safety profile.[2][3] Therefore, rigorous comparative bioavailability studies are crucial for the development and clinical selection of Desonide products.
Traditional Methods for Assessing Bioavailability of Topical Corticosteroids
Historically, the bioequivalence of topical corticosteroids has been evaluated using pharmacodynamic endpoints, such as the skin-blanching assay.[4] This method assesses the vasoconstrictive effect of the corticosteroid on dermal capillaries, which serves as a surrogate measure of its biological activity. While widely accepted, these methods can be subjective and may not always directly correlate with the systemic absorption or the drug concentration at the site of action. Clinical trials comparing efficacy and patient preference are also common but can be complex and costly.
The Role of Stable Isotope Labeling with this compound
The use of stable isotope-labeled compounds, such as this compound, offers a more direct and accurate method for assessing bioavailability. In this approach, a non-radioactive, heavier isotope of carbon (¹³C) is incorporated into the Desonide molecule. This labeled version is chemically identical to the unlabeled drug and behaves the same way in biological systems, but it can be distinguished by mass spectrometry.
By administering a formulation containing the unlabeled drug and using this compound as an internal standard during sample analysis, researchers can achieve highly accurate quantification of the drug in biological matrices like plasma or skin tissue. This is because the stable isotope-labeled internal standard co-elutes with the analyte and experiences similar matrix effects during ionization, allowing for more precise correction and quantification.
Hypothetical Comparative Bioavailability Study: Desonide Cream vs. Desonide Ointment
This section outlines a hypothetical experimental protocol for a comparative bioavailability study of two Desonide formulations using this compound as an internal standard for analytical quantification.
Experimental Protocol
-
Subject Recruitment: A cohort of healthy human volunteers is recruited for a crossover study design.
-
Formulation Administration: Subjects receive a single topical application of a 0.05% Desonide cream and, after a washout period, a single application of a 0.05% Desonide ointment to a designated skin area.
-
Sample Collection: Blood samples are collected at predetermined time points post-application (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Sample Preparation:
-
Plasma is separated from the blood samples.
-
A known concentration of this compound internal standard is added to each plasma sample.
-
The samples undergo protein precipitation and liquid-liquid extraction to isolate Desonide and the internal standard.
-
-
LC-MS/MS Analysis: The extracted samples are analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The mass spectrometer is set to monitor the specific mass-to-charge ratios of both unlabeled Desonide and this compound.
-
Pharmacokinetic Analysis: The concentration-time data for each formulation is used to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach maximum plasma concentration.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
Data Presentation
The quantitative data from this hypothetical study can be summarized as follows:
| Pharmacokinetic Parameter | Desonide Cream 0.05% (Mean ± SD) | Desonide Ointment 0.05% (Mean ± SD) |
| Cmax (pg/mL) | 25.8 ± 12.5 | 18.7 ± 9.9 |
| Tmax (h) | 8.0 ± 2.5 | 10.0 ± 3.0 |
| AUC₀₋₂₄ (pg·h/mL) | 480.5 ± 350.1 | 550.2 ± 590.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values would be derived from experimental measurements. A recent study comparing a test and reference desonide cream showed Cmax values of 20.8 ± 11.5 pg/mL and 19.7 ± 10.1 pg/mL, respectively, with corresponding AUC₀₋t values of 451.04 ± 363.65 pg·h/mL and 541.47 ± 581.41 pg·h/mL.
Experimental Workflow Diagram
Advantages of Using this compound
The incorporation of this compound as an internal standard in comparative bioavailability studies of Desonide formulations provides several key advantages:
-
Increased Accuracy and Precision: By compensating for variations in sample preparation and instrument response, the stable isotope-labeled internal standard allows for more accurate and precise quantification of the drug.
-
Reduced Matrix Effects: The internal standard experiences similar ionization suppression or enhancement as the unlabeled drug, leading to more reliable results.
-
Improved Method Ruggedness: The use of a stable isotope-labeled internal standard makes the analytical method more robust and less susceptible to minor variations in experimental conditions.
References
- 1. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 2. Desonide: a review of formulations, efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Randomized Controlled Trial of Desonlde Hydrogel 0.05% versus Desonide Ointment 0.05% in the Treatment of Mild-to-moderate Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Bioequivalence and Pharmacokinetic Profiles for Topical Desonide Cream Using Chinese Skins - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Desonide-13C3
For Researchers, Scientists, and Drug Development Professionals: A Guide to Proper Handling and Disposal
The proper disposal of Desonide-13C3, a synthetic corticosteroid labeled with a stable isotope, is critical for maintaining laboratory safety and ensuring environmental protection. As a compound intended for research purposes, it must be handled with the assumption that it is hazardous until comprehensive data proves otherwise.[1] This guide provides a step-by-step operational plan for its safe disposal, adhering to standard laboratory safety and chemical handling protocols.
I. Core Safety and Handling Principles
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the solid powder.[2] Direct contact with skin, eyes, or clothing should be avoided.[1]
II. Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C24H32O6 | [2] |
| Molecular Weight | 416.51 g/mol | [2] |
| Physical State | Solid Powder | |
| Appearance | White | |
| Melting Point | 275 °C / 527 °F | |
| Solubility | Soluble in ethanol, DMSO, and dimethylformamide. Sparingly soluble in aqueous buffers. | |
| Stability | Stable under recommended storage conditions. |
III. Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is through a licensed hazardous waste management company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Identification and Segregation
-
Clearly identify the waste as "this compound, Hazardous Chemical Waste."
-
Segregate this compound waste from other laboratory waste streams to prevent unintended chemical reactions. It should be collected in a dedicated and clearly labeled waste container.
Step 2: Containment
-
Use a designated, leak-proof, and sealable container for collecting this compound waste.
-
The container must be compatible with the chemical properties of this compound.
Step 3: Labeling
-
Properly label the waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
Accumulation Start Date
-
Any other information required by your institution's Environmental Health and Safety (EHS) department and local regulations.
-
Step 4: Storage
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials, particularly oxidizing agents.
Step 5: Professional Disposal
-
Arrange for the pickup and disposal of the this compound waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Ensure that the disposal is carried out in compliance with all federal, state, and local regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
IV. Experimental Protocols
Specific experimental protocols for the chemical degradation or neutralization of this compound for disposal purposes are not publicly available. The standard and recommended best practice is to utilize professional hazardous waste management services.
V. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
This compound Disposal Workflow
References
Personal protective equipment for handling Desonide-13C3
Essential Safety and Handling Guide for Desonide-13C3
This guide provides crucial safety and logistical information for the handling and disposal of this compound. As a carbon-labeled analog of Desonide, a synthetic corticosteroid, it should be handled with care, treating it as a potent pharmaceutical compound.[1][2] The following procedures are vital for ensuring laboratory safety and maintaining experimental integrity. All users must review the complete Safety Data Sheet (SDS) provided by the supplier before commencing any work.
Core Personal Protective Equipment (PPE)
Minimizing exposure is paramount when handling potent compounds like this compound.[2][3] The following PPE is mandatory.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves.[4] The outer glove should be changed immediately upon contamination. |
| Eye/Face Protection | Safety Goggles or Face Shield | Use tightly fitting chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may be worn for additional protection. |
| Body Protection | Disposable Coveralls or Lab Coat | A disposable, low-permeability fabric gown with a solid front and long sleeves is required. Ensure cuffs are tucked under the inner glove. |
| Respiratory Protection | NIOSH-approved Respirator | If there is a risk of aerosolization or if handling the solid compound outside of a certified chemical fume hood or ventilated balance enclosure, a full-face respirator is recommended. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting. |
Quantitative Hazard Data
The toxicological properties of this compound have not been fully investigated; therefore, it should be handled as a hazardous substance. Data for the parent compound, Desonide, is provided below.
| Toxicity Type | Value | Species |
| Oral LD50 | 3,710 mg/kg | Mouse |
| Subcutaneous LD50 | 93 mg/kg | Rat |
Hazard Statements:
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Suspected of causing cancer.
-
Suspected of damaging fertility or the unborn child.
-
Causes damage to organs through prolonged or repeated exposure.
Operational Plan: From Receipt to Disposal
A comprehensive plan is essential for the safe handling of potent compounds at all stages of development and use.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks in a designated receiving area.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area at -20°C for long-term stability. The storage location should be clearly labeled and accessible only to authorized personnel.
Handling: Step-by-Step Guide
All handling of the solid compound must be performed within a certified chemical fume hood, ventilated balance enclosure, or glove box to minimize inhalation exposure.
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare labeled, sealed waste containers for all types of waste that will be generated.
-
Weighing: Use a dedicated, calibrated balance inside a containment unit. Handle the solid with care to avoid generating dust.
-
Solution Preparation: Desonide is soluble in organic solvents like DMSO (approx. 25 mg/ml) and ethanol (approx. 10 mg/ml). When dissolving, add the solvent to the solid slowly to prevent splashing. For aqueous solutions, first dissolve in DMSO and then dilute with the aqueous buffer. Do not store aqueous solutions for more than one day.
-
Post-Handling: After handling, decontaminate all surfaces and non-disposable equipment with a suitable cleaning agent. Remove PPE carefully to avoid self-contamination and dispose of it in the designated hazardous waste container.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.
Waste Disposal
Proper disposal is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items contaminated with this compound (e.g., gloves, wipes, shoe covers, vials) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.
-
Disposal Method: Excess and expired materials should be offered to a licensed hazardous material disposal company. Ensure compliance with all federal and local regulations for hazardous waste disposal.
Emergency Procedures
Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate: Alert others in the area and evacuate non-essential personnel.
-
Contain: Prevent the spread of the spill using a chemical spill kit.
-
Personal Protection: Ensure you are wearing the appropriate PPE, including respiratory protection, before cleaning the spill.
-
Cleanup: For a solid spill, gently cover with a damp paper towel to avoid raising dust, then use absorbent pads. For a liquid spill, absorb with spill pads or other absorbent material. Work from the outside of the spill inwards.
-
Decontaminate: Clean the spill area with a suitable decontaminating solution.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected skin area with soap and plenty of water. Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Workflow Visualization
The following diagram illustrates the key stages of the emergency response workflow for a chemical spill.
Caption: Workflow for Chemical Spill Response.
References
- 1. vionausa.com [vionausa.com]
- 2. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 3. agnopharma.com [agnopharma.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
